The table below summarizes the key quantitative data for FIIN-2, which illustrates its potency and functional activity.
| Parameter | Description / Value |
|---|---|
| Primary Mechanism | Irreversible, covalent pan-FGFR inhibitor; binds cysteine in P-loop (e.g., FGFR2 Cys491) [1]. |
| Key Structural Feature | Acrylamide warhead for covalent binding; "DFG-out" binding mode avoids steric clash with gatekeeper mutations [2] [3]. |
| Biochemical IC₅₀ | FGFR1: 3.09 nM [4], FGFR2: 4.3 nM [4], FGFR3: 27 nM [4], FGFR4: 45.3 nM [4] |
| Cellular EC₅₀ (Proliferation) | Low nanomolar range in FGFR1-4 Ba/F3 cells [4] [5]; effective against FGFR2 V564M gatekeeper mutant (EC₅₀ = 58 nM) [5] [3]. |
| Other Kinase Targets | Moderately inhibits EGFR (IC₅₀ ~204 nM) [5], SRC, and YES [6]. Novel target AMPKα1 identified via chemoproteomics [6]. |
| In Vivo Activity | Induces developmental defects in zebrafish FGFR model [4]; inhibits tumor growth in mouse xenograft models [1]. |
Here are the methodologies for key experiments using this compound, which you can adapt for your research.
1. Cell Proliferation and Viability Assay This protocol is used to determine the anti-proliferative effects of this compound on cancer cell lines.
2. Analysis of FGFR Signaling Inhibition This method evaluates the direct target engagement and downstream effects of this compound on FGFR signaling pathways.
3. In Vivo Formulation and Dosing For animal studies, this compound requires specific formulations for in vivo administration.
This compound primarily exerts its effects by covalently inhibiting FGFRs, which modulates several downstream signaling pathways and cellular processes. The following diagram maps these core mechanisms:
This compound's primary action is covalent FGFR inhibition, overcoming resistance and downregulating oncogenic pathways. A novel off-target interaction with AMPKα1 induces protective autophagy [6] [2] [1].
Recent studies have provided deeper insights into this compound's complex mechanisms and potential therapeutic applications:
FIIN-2 forms a covalent bond with a conserved cysteine residue in the P-loop of FGFR1-4, leading to sustained inhibition. Beyond primary FGFR targeting, integrative multi-omics approaches have mapped its broader impact on cellular signaling.
This compound's primary mechanism involves covalent binding to FGFRs, inhibiting downstream survival signals. Off-target binding to AMPKα1 induces autophagy, while binding to SRC may contribute to side effects [1] [2] [3].
This compound has been utilized across various cancer research contexts, from biochemical assays to complex culture models, providing insights into its efficacy and potential therapeutic limitations.
The table below outlines key experimental findings and conditions from recent studies.
| Cancer Type | Cell Lines/Models Used | Treatment Concentration | Key Findings & Readouts |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Hep3B, Huh7 [1] | 1 µM (RNA-seq); Varying for viability [1] [4] | Inhibited FGFR downstream signaling (p-MAPK, p-AKT); suppressed cell proliferation; induced autophagy via AMPKα1 [1]. |
| Prostate Cancer (CRPC) | LNCaP, VCaP, CWR-R1 [2] | Not specified in snippets | Effective in mono-cultures; efficacy reduced in co-culture with Cancer-Associated Fibroblasts (CAFs), modeling tumor microenvironment resistance [2]. |
| Gastric Cancer | NCI-N87, HGC-27, others [5] | Not specified in snippets | Promoted cancer cell apoptosis by blocking BAG2/CHIP interaction, inhibiting apoptosome assembly (independent of primary FGFR inhibition) [5]. |
| Broad Panel | NCI-H2077, Kato III, RT112, others [6] | 1.0 µM for 96h (viability) [6] | Inhibited proliferation in cell lines with FGFR dependencies and gatekeeper mutations (EC50 in nanomolar range) [6]. |
The core mechanism of FIIN-2 involves forming an irreversible covalent bond with a specific cysteine residue in the FGFR kinase domain. The table below details the target cysteine across different FGFR members and the structural consequence of this binding.
| FGFR Member | Target Cysteine Residue | Structural Consequence |
|---|---|---|
| FGFR1-4 | Analogous to Cys477 in FGFR4 (P-loop) [1] [2] | "DFG-out" conformation [3]; avoids steric clash with gatekeeper mutations [1]. |
| FGFR4 | Cys477 (P-loop) [1] [4] [5] | Covalent bond with acrylamide warhead; confirmed by FGFR4/FIIN-2 co-crystal structure (PDB ID: 4QQC) [3] [2]. |
The diagram below illustrates the binding mode of this compound to FGFR4.
This compound covalent binding to Cys477 on FGFR4 P-loop.
While designed for FGFRs, comprehensive profiling reveals this compound's interactions with other kinases. The table below summarizes its key targets and the nature of its engagement.
| Kinase Target | Type of Engagement | Reported Potency (IC₅₀ or EC₅₀) | Notes / Experimental Context |
|---|---|---|---|
| FGFR1-4 (WT) | On-target, Covalent [1] | EC₅₀: 1-93 nM (cell proliferation) [3] | Primary intended targets. |
| FGFR Gatekeeper Mutants | On-target, Covalent [3] | EC₅₀: ~58 nM (FGFR2 V564M) [3] | Overcomes common resistance mutation. |
| SRC | Off-target, Covalent [1] [2] | IC₅₀: 330 nM (kinase assay) [2] | Binds to analogous P-loop cysteine (Cys277). |
| YES | Off-target, Covalent [1] [2] | IC₅₀: 365 nM (kinase assay) [2] | Binds to analogous P-loop cysteine. |
| EGFR | Off-target, Covalent [1] [3] | Not quantified in results | Engagement confirmed via chemoproteomics [1]. |
| AMPKα1 | Off-target, Covalent [1] | Not quantified in results | Novel target identified via multi-omics; binds to Cys185 [1]. |
To conclusively demonstrate this compound's covalent binding and cellular effects, researchers employ a suite of techniques.
This methodology comprehensively identifies direct protein targets in a cellular context [1] [6].
The experimental workflow for chemoproteomic profiling is as follows.
Activity-based protein profiling workflow for this compound.
This compound is a foundational compound in covalent kinase inhibitor development.
The core structure of FIIN-2 is based on a pyrimido[4,5-d]pyrimidinone scaffold [1]. Unlike its predecessor FIIN-1, it lacks two chlorine atoms, which likely reduces steric hindrance with larger gatekeeper mutant residues [1]. Its key structural features and binding mode are summarized below.
| Structural Feature | Role in Binding and Activity |
|---|---|
| Pyrimido[4,5-d]pyrimidinone core | Serves as the central scaffold for inhibitor binding [1]. |
| 4-(4-methylpiperazin-1-yl)aniline group | Acts as a strong hinge binder, compensating for potency lost from structural changes [1]. |
| Acrylamide "warhead" | Forms an irreversible covalent bond with a conserved cysteine in the FGFR P-loop (Cys477 in FGFR4) [2] [3]. |
| "DFG-out" conformation | Binding mode that avoids steric clashes with the larger methionine gatekeeper residue, crucial for inhibiting mutant forms [1] [2]. |
The covalent bond formation between this compound's acrylamide group and the P-loop cysteine is central to its mechanism. This bond is irreversible, leading to prolonged inhibition that can only be reversed by the synthesis of new FGFR protein [4]. The dot code below illustrates the signaling pathway affected by this binding.
The signaling pathway shows how this compound inhibits FGFR to suppress downstream proliferation signals and induce autophagy.
This compound demonstrates potent, nanomolar-range inhibition across all four FGFR subtypes and retains significant activity against gatekeeper mutants that confer resistance to first-generation inhibitors [5] [1].
| Kinase Target | IC₅₀ or EC₅₀ (nM) | Experimental Context & Notes |
|---|---|---|
| FGFR1 | IC₅₀: 3.1 - 6.4 nM | Cell-free biochemical assay [6] [7]. |
| FGFR2 | IC₅₀: 2.9 - 4.3 nM | Cell-free biochemical assay [6] [7]. |
| FGFR3 | IC₅₀: 27 - 6.7 nM | Cell-free biochemical assay [6] [7]. |
| FGFR4 | IC₅₀: 21 - 45 nM | Cell-free biochemical assay [6] [7]. |
| FGFR2 V564F Gatekeeper Mutant | EC₅₀: 58 - 276 nM | Antiproliferative activity in Ba/F3 cells [1] [6]. |
| SRC | IC₅₀: ~330 nM | Off-target activity due to shared P-loop cysteine [3] [7]. |
| YES | IC₅₀: ~365 nM | Off-target activity due to shared P-loop cysteine [3] [7]. |
| AMPKα1 | N/A | Novel off-target identified via chemoproteomics; binding to Cys185 induces autophagy [2]. |
To reliably assess the activity and mechanisms of this compound, several standardized experimental approaches are used.
This protocol measures the compound's ability to inhibit the growth of cancer cells dependent on FGFR signaling.
This assay directly measures the inhibition of the FGFR kinase enzyme itself.
This method identifies both intended (on-target) and unintended (off-target) binding partners of this compound across the proteome.
The dot code below visualizes this chemoproteomic workflow.
The experimental workflow for chemoproteomic profiling identifies this compound's protein targets.
This compound can induce protective autophagy in cancer cells, which can be measured to understand its full biological effect.
The FIIN-2 chemical probe was designed to address challenges associated with Fibroblast Growth Factor Receptor (FGFR) covalent inhibitors, such as unquantifiable target engagement and undefined off-target effects [1]. The probe, designated FP1, was developed based on the this compound inhibitor scaffold.
| Feature | Description |
|---|---|
| Parent Compound | This compound (irreversible covalent pan-FGFR inhibitor) [1] [2] |
| Probe Name | FP1 [1] |
| Core Design Strategy | Activity-Based Probe (ABP) derived from this compound [1] |
| Key Functionality | Incorporates a tag for labeling and visualization (e.g., via click chemistry) [1] |
| Primary Application | Target identification, engagement quantification, and off-target profiling of FGFR covalent inhibitors [1] |
The probe FP1 was reported to have inhibitory potency comparable to the original this compound compound. It enables precise labeling and visualization of both wild-type and mutant FGFR1-4 in vitro and in situ [1].
The power of the this compound probe is demonstrated through integrated multi-omics approaches. The table below summarizes the key methodologies cited in the research.
| Method / Assay | Key Objective / Finding |
|---|---|
| Activity-Based Protein Profiling (ABPP) | Identified spectrum of this compound targets (e.g., in MDA-MB-453 cells); mapped on- and off-target activities [1]. |
| Integrative Multi-Omics Analysis | Elucidated full spectrum of target proteins, signaling pathways, and downstream effectors in hepatocellular carcinoma (HCC) models [2]. This included chemoproteomic, phosphoproteomic, transcriptomic, and proteomic analyses. |
| Target Engagement Assay (Live Cells) | Confirmed direct binding and selectivity of probe to intended target in a cellular environment [3]. |
| Click Chemistry | Facilitated the attachment of visualization tags (e.g., fluorophores) to the probe after it has bound to its targets [1]. |
The following diagram illustrates the general workflow for developing and applying a chemical probe like FP1, from design to target validation.
> High-level workflow for developing a chemical probe from initial design to final target validation.
The design of this compound's probe, FP1, follows established principles for high-quality chemical probes [4] [3]. The process must account for multiple structural states during covalent binding, as shown in the following mechanism overview.
> Key states in the covalent ligation process, from initial binding to the final product.
For a probe to be considered high-quality, it should meet specific criteria [3]:
Fibroblast growth factor receptor (FGFR) inhibitors represent a promising class of targeted therapeutics in oncology, with this compound standing out as the first irreversible covalent pan-FGFR inhibitor capable of overcoming resistance due to gatekeeper mutations. Recent research has revealed that this compound's activity extends beyond its intended FGFR targets, with the unexpected discovery of AMPKα1 as a novel off-target interaction. This comprehensive technical analysis examines the molecular mechanism, functional consequences, and experimental approaches for characterizing the this compound-AMPKα1 interaction, providing critical insights for researchers and drug development professionals working with covalent kinase inhibitors.
The significance of this finding lies in both its therapeutic implications and methodological innovations. The identification of AMPKα1 binding reveals previously unknown dimensions of this compound's mechanism of action, potentially contributing to its antitumor effects through activation of autophagy pathways. Furthermore, the integrative multi-omics approach employed to characterize this interaction establishes a valuable framework for the systematic evaluation of covalent kinase inhibitors, addressing the critical challenge of off-target effects that often hamper clinical development. This analysis synthesizes key structural, functional, and methodological insights to guide future inhibitor optimization and therapeutic applications.
The interaction between this compound and AMPKα1 occurs through a covalent modification at a specific residue within the AMPKα1 structure. Through comprehensive chemoproteomic profiling and validation experiments, researchers identified Cys185 as the precise covalent binding site for this compound on AMPKα1 [1]. This cysteine residue serves as the nucleophile that attacks the reactive acrylamide group (the "warhead") of this compound, forming an irreversible covalent bond that permanently modifies AMPKα1's activity.
The structural context of this interaction reveals important insights into its functional consequences. Cys185 is located within a structurally significant region of AMPKα1, though not within the canonical activation loop (which contains Thr172, the primary regulatory phosphorylation site). This distinct binding location suggests that this compound's binding may influence AMPKα1 activity through allosteric mechanisms or by stabilizing specific conformational states rather than directly mimicking ATP-competitive inhibition. The formation of this covalent complex was found to directly activate AMPKα1, subsequently inducing autophagy in hepatocellular carcinoma (HCC) cells—a significant finding that expands our understanding of this compound's polypharmacology [1].
AMPKα1 contains several functionally critical domains that regulate its catalytic activity and stability. Research has identified an autoinhibitory sequence between residues 313 and 392 in the C-terminal region that maintains the kinase in a low-activity state under normal conditions [2]. Truncation mutants reveal that removal of this domain (as in α1(1-312)) results in a constitutively active enzyme that remains dependent on Thr172 phosphorylation but becomes independent of AMP allosteric activation [2]. Although this compound binds at Cys185, which is N-terminal to this autoinhibitory domain, its covalent modification may potentially influence the conformational equilibrium between active and inactive states.
The heterotrimeric nature of AMPK complexes introduces additional complexity to this compound's effects. AMPK exists as a heterotrimer consisting of a catalytic α subunit (with α1 and α2 isoforms) and regulatory β and γ subunits [3] [4]. The γ subunit contains the AMP-binding sites that mediate allosteric activation in response to increasing AMP/ATP ratios, while the β subunit facilitates glycogen binding [4]. Although this compound specifically targets the α1 catalytic subunit, its binding may influence intersubunit interactions or allosteric communication within the holocomplex, potentially explaining the observed activation phenotype.
Table 1: Key Functional Domains of AMPKα1 and Their Characteristics
| Domain/Region | Residue Range | Functional Role | Relevance to this compound Binding |
|---|---|---|---|
| Kinase Domain | 1-312 | Catalytic core containing ATP-binding site | Contains Cys185 binding site |
| Autoinhibitory Domain | 313-392 | Suppresses kinase activity; regulates turnover | May be conformationally influenced by this compound binding |
| C-terminal Tail | 393-548 | Mediates interaction with β/γ subunits | Not directly involved in this compound binding |
| Activation Loop | ~T172 | Phosphorylation site essential for activity | Not directly modified but may be influenced |
The discovery of AMPKα1 as a this compound target relied on sophisticated chemical proteomic strategies, primarily activity-based protein profiling (ABPP) [1]. This approach required the design and synthesis of a functional chemical probe (FP) derived from this compound by appending a terminal alkyne group to the covalent inhibitor structure. Importantly, this modification preserved the biological activity of the parent compound, as demonstrated through cell viability assays and assessment of FGFR signaling pathway inhibition [1]. The alkyne tag serves as a "handle" for subsequent conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC)—a classic "click chemistry" reaction—enabling either visualization with rhodamine-azide or enrichment with biotin-azide for mass spectrometric analysis.
The experimental workflow for target identification involved several critical steps. First, HCC cells (Hep3B) were treated with either DMSO (control), the this compound probe (FP) alone, or FP following pretreatment with native this compound for competitive experiments [1]. Following cell lysis, proteins labeled by FP were conjugated to biotin azide, captured using streptavidin beads, and identified through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach identified 422 potential this compound target proteins in Hep3B cells based on stringent criteria (fold change >2, p < 0.05), with AMPKα1 emerging as a previously unrecognized target [1].
Table 2: Key Experimental Techniques for Characterizing this compound-AMPKα1 Interaction
| Technique | Application | Key Findings |
|---|---|---|
| Chemical Proteomics (ABPP) | Proteome-wide target identification | Identified 422 potential this compound targets including AMPKα1 |
| Phosphoproteomics | Mapping signaling pathway alterations | Revealed AMPK-mediated autophagy activation |
| Competitive ABPP | Specificity assessment | Confirmed AMPKα1 as a direct this compound target |
| Site-directed Mutagenesis | Binding site validation | Identified Cys185 as covalent binding site |
| Multi-omics Integration | Comprehensive mechanism elucidation | Constructed this compound action network in HCC |
The characterization of this compound's molecular mechanisms extended beyond chemical proteomics to include integrative multi-omics analyses encompassing phosphoproteomics, transcriptomics, and proteomics [1]. This comprehensive approach enabled researchers to construct a complete action network for this compound in hepatocellular carcinoma, connecting direct target engagement to downstream functional consequences. The phosphoproteomic analyses were particularly valuable for elucidating AMPKα1 activation and its downstream effects on autophagy pathways, while transcriptomic and proteomic profiling revealed the broader cellular response to this compound treatment.
The experimental workflow diagram below illustrates the comprehensive multi-omics approach used to characterize this compound's mechanism of action:
Figure 1: Multi-omics workflow for comprehensive characterization of this compound mechanisms
The covalent binding of this compound to AMPKα1 at Cys185 results in kinase activation rather than inhibition, triggering downstream signaling cascades typically associated with energy stress responses. AMPK serves as a master regulator of cellular energy homeostasis, responding to stresses that deplete cellular ATP supplies such as low glucose, hypoxia, ischemia, and heat shock [3]. Once activated, AMPK phosphorylates numerous substrates to promote ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic processes.
The canonical AMPK activation mechanism involves phosphorylation at Thr172 within the activation loop of the α subunit, primarily by the upstream kinase LKB1, with additional regulation by CAMKK2 in response to calcium signaling [3] [4]. AMP binding to the γ subunit allosterically activates the complex and protects against dephosphorylation, enhancing kinase activity. While this compound binds at Cys185 rather than directly at the activation loop, its covalent modification appears to stabilize an active conformation or facilitate Thr172 phosphorylation, resulting in similar functional outcomes. Activated AMPK then modulates diverse cellular processes including fatty acid oxidation, autophagy, glucose uptake, and protein synthesis through both direct phosphorylation of metabolic enzymes and transcriptional regulation [3].
The activation of AMPKα1 by this compound triggers autophagy induction in hepatocellular carcinoma cells, representing a significant component of its anti-tumor activity [1]. This finding aligns with AMPK's established role in regulating cellular metabolism under energy stress conditions. AMPK activation positively regulates autophagy through multiple mechanisms, including direct phosphorylation of ULK1 (a key initiator of autophagy) and inhibition of mTORC1—a potent suppressor of autophagy [3] [4]. The mTOR inhibition occurs either through AMPK phosphorylation of the mTOR partner raptor or via phosphorylation of the tumor suppressor TSC2, a negative regulator of mTOR [5].
The functional significance of AMPKα1-mediated autophagy in response to this compound treatment likely involves metabolic adaptation that influences tumor cell survival and proliferation. While autophagy can serve as a temporary survival mechanism under stress conditions, sustained activation may contribute to anti-tumor effects, particularly in the context of concurrent FGFR inhibition. This polypharmacological approach—simultaneously targeting oncogenic FGFR signaling while activating metabolic checkpoints through AMPK—may enhance therapeutic efficacy and overcome resistance mechanisms. The discovery of this dual mechanism highlights the potential for serendipitous multi-targeting in covalent kinase inhibitor development, though careful assessment of therapeutic windows remains essential.
The chemical proteomics workflow for identifying this compound targets involves several critical steps that require optimization for robust results [1]:
Probe Design and Synthesis: Derivatize this compound with a terminal alkyne handle at a position that does not interfere with its noncovalent interactions or warhead reactivity. Validate probe activity through cell viability assays and Western blotting of known targets (FGFR signaling pathways).
Cell Treatment and Lysis: Treat hepatocellular carcinoma cells (e.g., Hep3B, Huh7) with this compound probe (typically 1-10 µM) for 4-6 hours. Include control groups (DMSO vehicle) and competition groups (pre-treatment with native this compound). Harvest cells and lyse in appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.4% NP-40) with protease and phosphatase inhibitors.
Click Chemistry Conjugation: Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) by incubating cell lysates with biotin-azide (50 µM), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM), CuSO₄ (1 mM), and sodium ascorbate (10 mM) for 1-2 hours at room temperature.
Streptavidin Enrichment: Incubate conjugated lysates with streptavidin-agarose beads overnight at 4°C. Wash beads extensively with SDS-PAGE buffer (e.g., 1% SDS in PBS) followed by urea buffer (e.g., 2 M urea in PBS) to remove nonspecific binders.
Sample Preparation for MS: On-bead digest with trypsin (2 µg/mL) overnight at 37°C. Acidify peptides and desalt using C18 stage tips before LC-MS/MS analysis.
LC-MS/MS Analysis: Analyze peptides using high-resolution mass spectrometry (e.g., Q-Exactive Orbitrap) with data-dependent acquisition. Identify proteins using database search algorithms (e.g., MaxQuant, Proteome Discoverer) against human proteome databases.
Confirmatory experiments are essential to validate AMPKα1 as a direct this compound target [1]:
Competitive ABPP: Demonstrate concentration-dependent competition between native this compound and the this compound probe for AMPKα1 labeling. Include various this compound concentrations (0.1-10 µM) in pretreatment conditions before adding the probe.
Site-Directed Mutagenesis: Generate AMPKα1 cysteine-to-serine mutants (particularly C185S) and demonstrate loss of this compound binding in overexpression systems. Use Western blotting with anti-AMPKα1 antibodies to confirm expression and click chemistry with rhodamine-azide to visualize labeling.
Functional Assays: Assess AMPKα1 activation through Western blotting for phospho-Thr172 and downstream substrates (e.g., ACC phosphorylation). Measure autophagy markers (LC3-I/II conversion, p62 degradation) to confirm functional consequences.
Cellular Phenotyping: Evaluate metabolic effects using Seahorse assays, glucose uptake measurements, and autophagic flux assays with bafilomycin A1 treatment and LC3 tracking.
The AMPK signaling pathway diagram below illustrates the key components and regulatory relationships in this complex network:
Figure 2: AMPK signaling pathway and this compound interaction point
The discovery of AMPKα1 as a novel this compound target exemplifies the complex polypharmacology of covalent kinase inhibitors and highlights the importance of comprehensive target profiling in drug development. The integrative multi-omics approach employed in this research provides a robust framework for elucidating the complete target spectrum and mechanisms of action for covalent inhibitors, addressing critical challenges in specificity assessment and off-target characterization [1].
From a therapeutic perspective, the dual targeting of FGFR signaling and AMPK-mediated autophagy presents both opportunities and challenges. While concomitant AMPK activation may enhance anti-tumor efficacy in hepatocellular carcinoma, it also raises questions about potential metabolic consequences in normal tissues. Future efforts should focus on structure-activity relationship studies to determine whether FGFR inhibition and AMPKα1 binding can be disentangled, potentially leading to more selective therapeutics or optimized multi-target agents. Additionally, the methodological advances in chemical proteomics and multi-omics integration establish a valuable precedent for systematic covalent inhibitor evaluation, contributing to improved safety profiles and clinical success rates for this promising class of targeted therapeutics.
Table 3: Key Quantitative Findings from this compound AMPKα1 Binding Studies
| Parameter | Value/Result | Experimental Method | Significance |
|---|---|---|---|
| Binding Site | Cys185 | Chemoproteomic mapping | Direct covalent modification site |
| Functional Outcome | AMPKα1 activation | Phospho-T172 blotting, autophagy assays | Induces pro-autophagy signaling |
| Proteomic Coverage | 422 potential targets | LC-MS/MS after ABPP | Demonstrates polypharmacology |
| Cellular Phenotype | Autophagy induction | LC3-I/II conversion, p62 degradation | Contributes to anti-tumor effects |
FIIN-2's induction of autophagy involves engagement with both its intended (on-target) and additional (off-target) protein targets, activating distinct molecular pathways.
| Target/Molecule | Interaction Type | Functional Consequence in Autophagy |
|---|---|---|
| FGFR1-4 (Primary on-target) [1] [2] | Irreversible covalent inhibition | Inhibits downstream PI3K/AKT and MAPK signaling, leading to mTOR suppression and autophagy initiation [2]. |
| AMPKα1 (Novel off-target) [1] | Irreversible covalent binding at Cys185 | Directly activates AMPK, a key autophagy initiator, independent of FGFR inhibition [1]. |
| ULK1 (Downstream effector) [3] | Phosphorylation (Ser555) | Key downstream kinase in both AMPK and mTOR pathways; its phosphorylation initiates autophagosome formation [3]. |
Research across different cancer cell types demonstrates the consistent role of this compound-induced autophagy, which can be either a protective mechanism for cancer cells or a contributor to cell death.
| Cancer Model | Observed Effect of this compound | Impact of Autophagy Inhibition |
|---|---|---|
| Hepatocellular Carcinoma (HCC) | Induced autophagy via direct covalent binding to and activation of AMPKα1 [1]. | Information not specified in search results. |
| Lung Adenocarcinoma (LUAD) | Induced protective autophagy via mTOR inhibition and activation of the class III PI3K complex [2]. | Potentiated this compound's cytotoxicity, enhancing apoptosis and anti-tumor efficacy [2]. |
| Breast Cancer (BCa) | FGFR2 signaling induced AMPKα/ULK1-dependent autophagy, contributing to reduced response to anti-estrogen therapy [3]. | Information not specified in search results. |
The following diagram synthesizes the core signaling pathways through which this compound activates autophagy, based on the findings from the cited studies.
This compound triggers autophagy by inhibiting the FGFR/mTOR axis and directly activating AMPKα1, both converging on ULK1.
The following methodologies are central to investigating this compound's mechanisms of action.
The discovery of this compound's off-target engagement with AMPKα1 reveals a more complex pharmacological profile than originally designed [1]. Furthermore, the role of this compound-induced autophagy appears to be context-dependent—it can be a protective, resistance mechanism in some cancers (like LUAD and Breast Cancer) [2] [3], but may also contribute to the anti-tumor activity in others [1].
This underscores a critical consideration for drug development: combining irreversible kinase inhibitors like this compound with autophagy inhibitors could be a potent strategy to overcome drug resistance in specific cancer types [2].
The 2025 study uncovered a novel signaling pathway through which FIIN-2 exerts its anti-cancer effects in gastric cancer [1]. The diagram below illustrates this pathway and the role of this compound.
As the diagram shows, this compound promotes apoptosis by disrupting the BAG2/CHIP interaction. This, in turn, prevents the stabilization of HSP70 and allows for the normal formation of the apoptosome [1].
The following table provides key quantitative data from the search results regarding this compound's activity.
| Parameter | Value / Result | Context / Assay |
|---|---|---|
| IC₅₀ for FGFR1 | 3.1 nM [2] | Enzyme inhibition |
| IC₅₀ for FGFR2 | 4.3 nM [2] | Enzyme inhibition |
| IC₅₀ for FGFR3 | 27 nM [2] | Enzyme inhibition |
| IC₅₀ for FGFR4 | 45 nM [2] | Enzyme inhibition |
| EC₅₀ (Cell Proliferation) | 1-93 nM [2] | Range in BaF3 cells harboring wild-type FGFR1-4 |
| Effect on Gastric Cancer | Effectively halts malignant development [1] | In vitro and in vivo models via BAG2/CHIP inhibition |
| Effect on LUAD | Inhibits proliferation, migration; induces apoptosis [3] | In A549 and A549/DDP (cisplatin-resistant) cell lines |
| Induced Protective Autophagy | Yes (in LUAD) [3] | Combination with autophagy inhibitors enhanced cytotoxicity |
For researchers aiming to study this compound, especially in its new role as a BAG2 complex inhibitor, here are key methodological insights:
The discovery of this compound's interaction with the BAG2/CHIP axis opens several promising research avenues:
The DFG-out conformation is an inactive state where the Asp-Phe-Gly motif flips, opening an allosteric pocket adjacent to the ATP-binding site [1] [2]. FIIN-2 exploits this unique state.
The diagram below illustrates this conformational change and this compound's binding mechanism.
The key evidence for this compound's mechanism comes from structural biology and cell-based viability assays.
1. X-ray Crystallography This method provided direct visualization of this compound in the DFG-out conformation.
2. Cell Proliferation Assays (EC50 Determination) These assays validated this compound's functional activity against gatekeeper mutations.
The table below summarizes key experimental findings from the literature.
| Experiment Type | System | Key Finding | Citation |
|---|---|---|---|
| X-ray Crystallography | FGFR4 kinase domain + this compound | Structure shows covalent bond to Cys477 and DFG-out conformation. | [3] [4] |
| Cell Proliferation Assay | Ba/F3 cells (FGFR2 V564M gatekeeper mutant) | This compound inhibits proliferation with an EC50 of 58 nM. | [4] |
| Cell Proliferation Assay | Broad cancer cell line panel | This compound shows nanomolar EC50s across lines dependent on FGFR1-4, including those with gatekeeper mutations. | [6] |
This compound's mechanism translates directly into significant therapeutic advantages and has revealed additional complex biological effects.
This compound serves as a paradigm for structure-based drug design. Its unexpected DFG-out binding mode, enabled by a strategic covalent anchor, provides a powerful workaround for gatekeeper mutations. While its primary action is through potent FGFR inhibition, recent research highlights broader effects like autophagy modulation and off-target engagement, which are crucial for fully understanding its cellular mechanism and therapeutic potential.
This compound represents a next-generation irreversible covalent pan-FGFR inhibitor that targets all four FGFR subtypes (FGFR1-4) with high affinity. As a covalent inhibitor, this compound contains a reactive acrylamide warhead that forms a direct covalent bond with a conserved cysteine residue (Cys477 in FGFR4) in the P-loop of the FGFR kinase domain, resulting in sustained target inhibition that persists even after drug removal [1]. This covalent binding mode enables this compound to overcome gatekeeper mutations that often confer resistance to conventional ATP-competitive inhibitors, making it particularly valuable for studying resistant cancer models [1]. This compound exhibits a unique "DFG-out" binding conformation that avoids steric clashes with gatekeeper residues, further enhancing its ability to inhibit resistant FGFR variants [1]. Beyond its primary FGFR targets, recent chemoproteomic profiling has identified AMPKα1 as a novel off-target of this compound, with Cys185 validated as the covalent binding site, revealing additional mechanisms through which this compound influences cancer cell signaling [1].
Table 1: Key Characteristics of this compound
| Property | Description | Functional Significance |
|---|---|---|
| Target Profile | Pan-FGFR (FGFR1-4) inhibitor | Broad-spectrum activity against all FGFR subtypes |
| Binding Mode | Irreversible covalent | Sustained target engagement despite drug clearance |
| Primary Molecular Target | FGFR kinase domain | Inhibits kinase activity and downstream signaling |
| Covalent Binding Site | Cys477 (FGFR4) in P-loop | Prevents ATP binding and kinase activation |
| Secondary Targets | AMPKα1 (Cys185), EGFR, SRC | Contributes to overall efficacy and potential off-effects |
| Conformation | DFG-out | Avoids gatekeeper mutation-mediated resistance |
This compound has demonstrated efficacy across diverse cancer cell lines, particularly those with FGFR pathway dependencies. For hepatocellular carcinoma (HCC) models, Hep3B and Huh7 cells are widely used, with Hep3B being particularly valuable for chemoproteomic studies to identify on-target and off-target engagements [1]. In lung adenocarcinoma (LUAD), A549 cells and their cisplatin-resistant counterpart A549/DDP provide valuable models for studying this compound activity in resistant settings [2]. For prostate cancer research, LNCaP, VCaP, and CWR-R1 cell lines represent the clinical progression from androgen-sensitive to castration-resistant disease, with CWR-R1 being particularly dependent on FGFR signaling to bypass androgen receptor blockade [3]. Gastric cancer models including NCI-N87, HGC-27, MKN-45, AGS, and SNU-216 have shown sensitivity to this compound treatment, with response correlated to BAG2 expression status [4].
Standard culture conditions should be maintained for optimal assay performance. Most cell lines thrive in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C with 5% CO₂ [3] [4] [2]. Regular monitoring for mycoplasma contamination and authentication via short tandem repeat profiling is essential for maintaining line integrity [3] [4]. For 3D culture systems, cells are typically embedded in Matrigel or collagen type I hydrogels to promote formation of organotypic structures that better mimic in vivo tumor architecture [3].
Table 2: Cancer Cell Lines for this compound Testing
| Cell Line | Cancer Type | Key Characteristics | Culture Medium | This compound Application |
|---|---|---|---|---|
| Hep3B | Hepatocellular Carcinoma | FGFR4 overexpression; FGF19 amplification | DMEM + 10% FBS | Chemoproteomic profiling; Target identification |
| Huh7 | Hepatocellular Carcinoma | FGFR pathway activation | DMEM + 10% FBS | Proliferation & signaling inhibition studies |
| A549 | Lung Adenocarcinoma | Wild-type EGFR; KRAS mutation | RPMI-1640 + 10% FBS | Cytotoxicity; Autophagy induction studies |
| A549/DDP | Lung Adenocarcinoma | Cisplatin-resistant variant | RPMI-1640 + 10% FBS | Overcoming chemoresistance; Combination therapy |
| LNCaP | Prostate Cancer | Androgen-sensitive; FGFR-driven progression | RPMI-1640 + 10% FBS | Androgen-independent growth inhibition |
| VCaP | Prostate Cancer | AR-dependent; FGFR signaling | DMEM + 10% FBS | AR bypass signaling inhibition |
| CWR-R1 | Prostate Cancer | Androgen-independent; CAF-dependent | DMEM + 10% FBS | Co-culture models with CAFs |
| NCI-N87 | Gastric Cancer | BAG2/HSP70 pathway expression | RPMI-1640 + 10% FBS | Apoptosis induction studies |
| HGC-27 | Gastric Cancer | Metastatic potential | DMEM + 10% FBS | Migration & invasion assays |
The Cell Counting Kit-8 (CCK-8) assay provides a sensitive method for quantifying this compound cytotoxicity across cancer cell lines. The protocol begins with seeding cells in 96-well plates at optimized densities (typically 3,000-5,000 cells/well for most lines) and allowing them to adhere overnight [2]. This compound is then administered in a dose-dependent manner (common range: 0.1-10 µM) with DMSO serving as vehicle control. After 72 hours of treatment, 10 µL of CCK-8 solution is added to each well followed by incubation for 1-4 hours at 37°C. Absorbance is measured at 450 nm using a microplate reader, and viability is calculated as percentage relative to vehicle-treated controls. Dose-response curves should be generated to determine IC₅₀ values using appropriate software (GraphPad Prism, R). This assay has demonstrated that this compound significantly suppresses cell proliferation in A549 and A549/DDP cells with IC₅₀ values in the low micromolar range [2].
The clonogenic assay evaluates long-term this compound effects on cancer cell reproductive viability. Cells are seeded at low densities (500-1000 cells/well in 6-well plates) and treated with this compound for 10-14 days, allowing formation of distinct colonies [2]. The medium containing this compound should be refreshed every 3-4 days to maintain consistent drug exposure. After the incubation period, cells are fixed with methanol and stained with crystal violet (0.5% w/v), and colonies containing >50 cells are counted manually or using automated colony counting software. This assay has shown that this compound treatment results in dose-dependent reduction in both colony number and size across multiple cancer types, confirming its potent anti-proliferative effects [1] [2].
Western blot analysis is essential for verifying this compound target engagement and downstream pathway modulation. Cells are treated with this compound for predetermined timepoints (typically 2-24 hours), followed by lysis using RIPA buffer supplemented with protease and phosphatase inhibitors. After quantifying protein concentration (BCA assay), equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to PVDF membranes. Membranes are blocked with 5% BSA or non-fat milk before incubation with primary antibodies overnight at 4°C [2]. Key antibodies for assessing this compound activity include:
Incubation with appropriate HRP-conjugated secondary antibodies is followed by detection using enhanced chemiluminescence. Densitometric analysis should be performed to quantify band intensities, with GAPDH or β-actin serving as loading controls. Studies have confirmed that this compound inhibits phosphorylation of FGFR and its key downstream effectors FRS2α, ERK1/2, and AKT in a concentration-dependent manner [2].
This compound induces mitochondria-mediated apoptosis in sensitive cancer cells, which can be quantified using multiple complementary approaches. For TUNEL assay, cells are grown on chamber slides, treated with this compound for 24-48 hours, then fixed and labeled using the TUNEL reaction mixture according to manufacturer protocols [2]. Apoptotic nuclei are visualized by fluorescence microscopy and quantified as percentage of total cells. For caspase activity assessment, Western blot analysis of cleaved caspase-3 provides direct evidence of apoptosis execution, while flow cytometric analysis of Annexin V/propidium iodide staining enables quantification of early and late apoptotic populations. These assays have demonstrated that this compound significantly increases apoptosis in A549 and A549/DDP cells, with more pronounced effects observed in combination with autophagy inhibitors [2].
This compound induces protective autophagy in cancer cells through inhibition of mTOR signaling, which can be assessed by monitoring key autophagy markers. Western blot analysis of LC3 conversion (LC3-I to LC3-II) and p62 degradation provides quantitative measures of autophagy induction [2]. For more dynamic assessment, GFP-LC3 puncta formation can be visualized by fluorescence microscopy in cells transfected with GFP-LC3 plasmid prior to this compound treatment. The number of GFP-LC3 puncta per cell increases with autophagy induction. To confirm complete autophagy flux, combination treatments with lysosome inhibitors such as chloroquine (CQ, 20 µM) or bafilomycin A1 are recommended, which should result in further accumulation of LC3-II compared to this compound treatment alone. Research has shown that this compound increases autophagy flux in LUAD cells by inhibiting mTOR and activating the class III PI3K complex pathway [2].
The following diagram illustrates the key signaling pathways affected by this compound treatment in cancer cells:
Three-dimensional organotypic cultures provide physiologically relevant models for evaluating this compound efficacy, particularly for assessing tumor-stroma interactions. For prostate cancer models, CWR-R1, VCaP, or LNCaP cells are co-cultured with cancer-associated fibroblasts (CAFs) in Matrigel/collagen I hydrogels to mimic the tumor microenvironment [3]. Cells are typically seeded in 96-well plates with appropriate ECM components and allowed to form organotypic structures over 5-7 days before this compound treatment. Drug response is assessed through confocal microscopy imaging of fluorescently labeled cells, with automated image analysis quantifying changes in cancer cell cluster size and proliferation markers (Ki67). These models have demonstrated that CAFs exert a protective effect on cancer cells, reducing this compound efficacy compared to monoculture systems [3].
Activity-based protein profiling (ABPP) using an alkyne-tagged this compound probe enables comprehensive identification of on-target and off-target engagements [1]. The this compound probe (FP) is synthesized by appending a terminal alkyne group to the parent compound, which maintains biological activity similar to native this compound. For profiling experiments, cells are treated with FP, followed by lysis and conjugation of labeled proteins to biotin-azide via click chemistry. Captured proteins are identified through LC-MS/MS analysis, with competitive experiments (pre-treatment with native this compound) used to distinguish specific targets. This approach has identified 422 potential this compound targets in Hep3B cells, including both known kinases (FGFR2, FGFR4, EGFR, SRC) and novel targets like AMPKα1 [1].
All experiments should include appropriate biological and technical replicates (minimum n=3) to ensure statistical power. Data are typically presented as mean ± standard deviation (SD) or standard error of the mean (SEM), with significance determined using Student's t-test (for two groups) or ANOVA with post-hoc testing (for multiple groups). Statistical significance is generally accepted at p < 0.05. For animal studies, sample size calculations should be performed a priori to ensure adequate power. Researchers should explicitly state the statistical tests used, exact n values for each experiment, and how reproducibility was confirmed across repeated experiments.
When designing this compound studies, several factors require special consideration. Lot-to-lot variability in Matrigel or other ECM components can significantly impact 3D culture results, so single large batches should be used within a study. For combination therapy experiments, sequencing and timing of drug administration should be optimized based on mechanism - autophagy inhibitors like chloroquine typically follow this compound pretreatment to effectively block the protective autophagy response [2]. Cell line authentication and regular mycoplasma testing are essential, particularly for long-term studies. When working with covalent inhibitors like this compound, appropriate washout experiments can confirm irreversible target engagement compared to reversible inhibitors.
The following workflow diagram summarizes the key experimental approaches for evaluating this compound activity:
Several technical challenges may arise when working with this compound in cancer cell assays. Solvent compatibility is crucial - this compound is typically dissolved in DMSO, with final concentrations not exceeding 0.1% to avoid cellular toxicity. For 3D culture systems, drug penetration can be limited, so confirmation of adequate distribution through the matrix is recommended using fluorescent analogs. Autophagy inhibition experiments require careful timing, with chloroquine (20 µM) or 3-MA (5 mM) typically administered 2-4 hours after this compound treatment to effectively block the protective response [2]. In co-culture systems, cell-specific markers should be used to distinguish cancer cell responses from stromal components, as CAFs can exhibit differential sensitivity to this compound [3].
These application notes provide comprehensive protocols for evaluating the anti-cancer activity of this compound across diverse experimental systems. The covalent nature of this compound engagement with FGFRs and recently identified off-targets like AMPKα1 provides a complex mechanistic profile that requires multi-faceted experimental approaches [1]. The consistent demonstration that autophagy inhibitors potentiate this compound cytotoxicity across multiple cancer types suggests promising combination strategies for clinical development [2]. Furthermore, the development of physiologically relevant 3D co-culture models enables more predictive assessment of this compound efficacy in tumor microenvironment contexts where stromal elements modulate drug response [3]. Following these standardized protocols will enhance reproducibility and enable more direct comparison of this compound effects across different cancer models and research laboratories.
This compound represents a second-generation, covalent fibroblast growth factor receptor (FGFR) inhibitor that specifically targets the kinase domain of FGFRs through irreversible binding. This compound has shown particular promise in addressing castration-resistant prostate cancer (CRPC), where FGFR signaling bypass emerges as a key resistance mechanism to androgen receptor blockade. Unlike first-generation FGFR inhibitors that often face limitations due to gatekeeper mutations in FGFRs, this compound's covalent binding mechanism enables it to overcome this resistance, making it a valuable tool compound and potential therapeutic agent in advanced cancer models, especially in prostate cancer contexts where traditional androgen pathway inhibitors have failed.
The therapeutic rationale for this compound stems from the well-established role of FGFR signaling in cancer progression, where it activates critical downstream cascades including ERK1/2, PI3K/AKT, and PLCγ/MAPK pathways that drive proliferation, survival, and metastasis. Research has demonstrated that this compound exhibits enhanced efficacy in FGFR-dependent cancer models compared to its predecessors, with particular potency observed in prostate cancer cell lines including LNCaP, VCaP, and CWR-R1. However, its effectiveness is significantly influenced by the tumor microenvironment, as cancer-associated fibroblasts (CAFs) can exert protective effects on cancer cells, reducing this compound efficacy in more physiologically relevant co-culture systems [1].
Proliferation assays with this compound operate on the principle of quantifying DNA synthesis and cell division rates in the presence of this specific FGFR inhibitor. The core mechanism involves this compound's covalent interaction with the kinase domain of FGFRs, which leads to irreversible inhibition of receptor activity and subsequent disruption of downstream signaling cascades. This inhibition ultimately results in reduced cellular proliferation through cell cycle arrest and induction of apoptosis in FGFR-dependent cancer cells. The theoretical foundation rests on measuring the compound's ability to suppress the FGFR-FRS2α-ERK signaling axis, which is crucial for cell cycle progression and growth in many cancer types.
The molecular consequences of this compound treatment include decreased phosphorylation of FRS2α and ERK1/2, followed by activation of executioner caspases (particularly caspase-3) that trigger apoptotic pathways. Additionally, this compound treatment leads to reduced expression of Ki67, a well-established proliferation marker, indicating successful suppression of cell division. It is important to note that the assay context significantly influences results, as traditional 2D monocultures often show higher sensitivity to this compound compared to more physiologically relevant 3D co-culture systems where cancer cell-CAF interactions can mediate resistance through para-crine signaling mechanisms and physical contacts that maintain survival pathways despite FGFR inhibition [1].
The choice of experimental model system critically influences the outcomes and interpretation of this compound proliferation assays, with each approach offering distinct advantages and limitations:
2D Monoculture Systems: These traditional models involve growing cancer cells on plastic surfaces in a monolayer format. They provide excellent reproducibility, straightforward quantification, and well-established protocols. However, they lack the physiological complexity of tumor microenvironments and often overestimate drug efficacy due to absence of protective stromal interactions.
3D Mono-culture Systems: Cancer cells are embedded in extracellular matrix (ECM) preparations such as Matrigel or collagen type I, allowing formation of organotypic structures that better mimic in vivo tumor architecture. These systems restore important cell-ECM interactions and more accurately represent the spatial organization of cancer cells, yielding more clinically relevant drug response data.
3D Co-culture Systems: These incorporate cancer-associated fibroblasts (CAFs) together with cancer cells in ECM hydrogels, creating the most physiologically relevant models that capture critical tumor-stroma interactions. Research has demonstrated that CAFs exert a protective effect on cancer cells, reducing this compound efficacy compared to mono-cultures. These systems are essential for evaluating how stromal components influence drug response and resistance mechanisms [1].
Cell Lines and Culture Conditions:
This compound Preparation:
Table 1: Key Components for 3D Co-culture Assay
| Component | Specifications | Purpose |
|---|---|---|
| Extracellular Matrix | Matrigel or Collagen Type I | Provide physiological 3D environment |
| Cancer Cells | LNCaP, VCaP, or CWR-R1 | Representative prostate cancer models |
| CAFs | PF179T (optionally GFP-labeled) | Mimic tumor-stroma interactions |
| This compound Concentrations | 0.1 nM - 10 μM in serial dilutions | Dose-response assessment |
| Culture Duration | 3-7 days with medium refresh every 2-3 days | Allow adequate treatment exposure |
Protocol Steps:
The Click-iT EdU assay provides a robust method for directly quantifying DNA synthesis through incorporation of 5-ethynyl-2'-deoxyuridine (EdU) during active DNA replication. This approach offers significant advantages over traditional BrdU methods as it doesn't require DNA denaturation, thereby preserving cell structure and antigen recognition sites.
Table 2: Click-iT EdU Reaction Cocktail Preparation
| Reaction Components | 1 Reaction (μL) | 10 Reactions (μL) | Final Concentration |
|---|---|---|---|
| PBS, D-PBS, or TBS | 438 | 4.38 mL | 1X |
| CuSO₄ (Component F) | 10 | 100 μL | 1 mM |
| Fluorescent dye azide | 2.5 | 25 μL | Variable |
| Reaction Buffer Additive | 50 | 500 μL | 1X |
| Total Volume | 500 | 5 mL | - |
EdU Labeling Protocol:
Table 3: this compound Proliferation Assay Optimization Parameters
| Parameter | Recommended Conditions | Purpose/Rationale |
|---|---|---|
| This compound Concentration Range | 0.1 nM - 10 μM (serial dilutions) | Cover sub-IC₅₀ to full inhibition |
| Treatment Duration | 3-7 days | Capture delayed responses |
| Cell Density | 1-5×10³ cells/well (96-well) | Prevent overcrowding, ensure log growth |
| Cancer:CAF Ratio | 1:1 to 1:3 | Model physiological stromal presence |
| EdU Pulse Duration | 1-2 hours | Sufficient DNA incorporation |
| Key Molecular Markers | p-FRS2α, p-ERK1/2, Cleaved Caspase-3 | Confirm target engagement & mechanism |
Table 4: Expected Results in Different Culture Systems
| Culture Model | Expected this compound IC₅₀ | Key Observations | Molecular Changes |
|---|---|---|---|
| 2D Monoculture | Lower (nanomolar range) | Significant proliferation reduction | Decreased p-FRS2α, p-ERK1/2 |
| 3D Mono-culture | Moderate increase | Reduced efficacy vs 2D | Partial pathway inhibition |
| 3D Co-culture | Highest (micromolar range) | CAF-mediated protection | Sustained signaling despite treatment |
| Co-culture + FRS2αi | Enhanced efficacy | Synergistic effect | Complete pathway ablation |
Critical Optimization Parameters:
Common Challenges and Solutions:
Data Interpretation Caveats:
This compound proliferation assays provide valuable insights into FGFR-dependent cancer growth and the complex interplay between tumor cells and their microenvironment. The protocols outlined here enable comprehensive assessment of this compound efficacy across different experimental models, from reductionist 2D systems to physiologically relevant 3D co-cultures. The integration of direct proliferation measurements (EdU incorporation) with viability assessments and molecular pathway analysis offers a multi-faceted approach to drug characterization.
The key advantage of this compound over earlier FGFR inhibitors lies in its covalent binding mechanism, which provides sustained target engagement and ability to overcome gatekeeper mutations. However, researchers should remain mindful of the context-dependent efficacy revealed through these assays, particularly the protective role of CAFs in co-culture systems. These observations highlight the importance of incorporating appropriate tumor microenvironment components in drug screening pipelines to better predict clinical performance.
Future applications of these protocols may include combination therapy screening, resistance mechanism studies, and personalized medicine approaches using patient-derived cells. The standardized methodologies presented here provide a robust foundation for advancing our understanding of FGFR biology and developing more effective therapeutic strategies for FGFR-driven cancers.
Zebrafish (Danio rerio) have become a premier vertebrate model for high-throughput drug screening and toxicity assessment due to several key advantages:
The following workflow outlines the key stages for conducting drug evaluation studies in zebrafish. You can adapt this general framework for investigating compounds like FIIN-2.
When designing your study, pay close attention to these established guidelines to ensure rigorous and reproducible results [3]:
When evaluating a drug like this compound, it's important to investigate common toxicity pathways. The table below summarizes key mechanisms and the technologies used to assess them [2].
| Toxicity Mechanism | Assessment Techniques | Key Notes for Zebrafish Models |
|---|---|---|
| Oxidative Stress | Gene expression of antioxidants; Fluorescent probes (e.g., ROS-sensitive dyes) | A conserved primary response to drug exposure; can trigger apoptosis. |
| Apoptosis | TUNEL assay; Caspase activity assays; Acridine orange staining | Can be a consequence of oxidative or ER stress; readily quantifiable. |
| Endoplasmic Reticulum (ER) Stress | Transcriptional analysis of ER chaperones (e.g., BiP) | Integrated stress response is highly conserved between zebrafish and humans. |
| Inflammation | Transgenic neutrophil/macrophage reporters; Expression of cytokines (il1b, tnfa) | Enables real-time, in vivo tracking of immune cell recruitment and behavior. |
| Lipid Metabolism Disorders | Oil Red O staining; Lipidomic analysis; Fluorescent lipid analogs | Visualize ectopic lipid accumulation in live animals. |
| Neurotransmitter Abnormalities | Behavioral analysis (locomotion); Immunofluorescence; ELISA | High-throughput behavioral assays are a major strength of the model. |
FIIN-2 is an irreversible, covalent pan-inhibitor of Fibroblast Growth Factor Receptors (FGFR1-4) [1]. Its primary mechanism involves forming a covalent bond with a conserved cysteine residue in the FGFR kinase domain (Cys477 in FGFR4), leading to sustained inhibition of kinase activity and downstream signaling pathways [2].
The following protocol summarizes the standard methodology used to assess this compound's effect on cell viability, adapted from published research [3] [1].
The table below summarizes this compound's activity from biochemical and cellular studies.
| Parameter | Value / Observation | Context / Cell Line |
|---|---|---|
| Biochemical IC₅₀ (Cell-free) | FGFR1: 3.09 nM; FGFR2: 4.3 nM; FGFR3: 27 nM; FGFR4: 45.3 nM [1] | Pan-FGFR inhibitor profile |
| Cellular EC₅₀ (Viability) | Single- to double-digit nanomolar range [1] | Various FGFR-driven cell lines (e.g., Ba/F3, NCI-H2077, H1581) |
| Key Functional Readouts | Concentration-dependent inhibition of p-FGFR, p-FRS2, p-AKT, and p-ERK [2] [3] | Confirmation of on-target engagement in cells |
| Induction of Apoptosis | Increased levels of cleaved Caspase-3; decreased Bcl-2/Bax ratio [3] | A549 and A549/DDP lung adenocarcinoma cells |
| Induction of Autophagy | Increased LC3-II conversion and decreased p62 protein levels [3] | A549 and A549/DDP cells; blocked by autophagy inhibitors |
The following diagrams illustrate the molecular mechanisms and a standard experimental workflow for this compound cell viability assays.
The colony formation assay evaluates a single cell's ability to proliferate into a large colony (typically ≥50 cells), reflecting its long-term growth potential and reproductive cell death after anti-cancer treatments [1]. FIIN-2, an irreversible covalent pan-FGFR inhibitor, has been shown to effectively inhibit colony formation in multiple cancer cell lines.
The table below summarizes the core quantitative findings on this compound's efficacy from key studies:
| Cancer Type | Cell Line(s) Tested | Key Finding on Colony Formation | Signaling Pathway Analysis |
|---|---|---|---|
| Lung Adenocarcinoma (LUAD) [2] | A549, A549/DDP (cisplatin-resistant) | This compound (concentration not specified) "significantly inhibited" colony formation [2]. | Inhibited p-FGFR, p-FRS2, p-ERK, and p-AKT; induced protective autophagy via mTOR inhibition [2]. |
| Hepatocellular Carcinoma (HCC) [3] | Hep3B, Huh7 | The this compound probe (FP) showed a similar inhibitory effect to this compound itself in cell proliferation and colony formation experiments [3]. | Inhibited phosphorylation of FGFR, MAPK, and AKT; chemoproteomics identified AMPKα1 as a novel covalent target [3]. |
| Gastric Cancer (GC) [4] | Not specified in excerpt | This compound was identified as a BAG2 complex inhibitor and "effectively halts the malignant development of GC" [4]. | Acts by blocking the BAG2/CHIP interaction, promoting apoptosis via the HSP70/Apaf1/Cytc axis [4]. |
This protocol adapts the standard clonogenic assay for use with this compound, based on methodologies from the provided sources [2] [1].
This compound's primary mechanism is the irreversible covalent inhibition of Fibroblast Growth Factor Receptors (FGFR1-4), which blocks downstream pro-survival signaling pathways [3] [2]. The experimental workflow for characterizing its effects integrates multiple omics approaches, as visualized below.
Experimental & Analytical Workflow for this compound Mechanism Studies [3]
This multi-omics approach revealed that this compound's anti-tumor activity is a result of both on-target FGFR inhibition and engagement with novel off-targets, as shown in the following signaling pathway diagram.
This compound Signaling Mechanisms & Anti-tumor Effects [3] [2]
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway represents a crucial regulatory system in cellular physiology, governing fundamental processes including proliferation, differentiation, and survival. This pathway comprises eighteen secreted FGF ligands and four signaling tyrosine kinase receptors (FGFR1-4), with interactions regulated by protein cofactors and extracellular binding proteins. Upon FGF binding, FGFRs undergo dimerization and autophosphorylation, initiating downstream signaling through key pathways including RAS-MAPK, PI3K-AKT, PLCγ, and STAT [1]. The significance of FGFR signaling extends to numerous human cancers, where dysregulated pathway activity through gene amplification, mutations, or rearrangements contributes to tumorigenesis and disease progression. FGFR abnormalities occur in approximately 1.9–7.1% of tumors across various malignancies, with FGFR1 being the most frequently altered (49–56.8% of aberrations), followed by FGFR2 (14.2–19%), FGFR3 (17.7–26%), and FGFR4 (2.8–7%) [2].
This compound is a selective and irreversible FGFR inhibitor that targets the tyrosine kinase domain of FGFR receptors. This small molecule inhibitor forms covalent bonds with cysteine residues in the ATP-binding pocket, effectively suppressing kinase activity and downstream signaling transduction. The compound demonstrates particular efficacy against tumors harboring FGFR alterations, making it a valuable pharmacological tool for probing FGFR dependency in cancer models and a promising therapeutic candidate. Western blot analysis serves as an essential method for evaluating this compound effects on FGFR phosphorylation and downstream pathway modulation, providing critical insights into drug mechanism and cellular response.
Table 1: Prevalence of FGFR Alterations in Various Cancers [2]
| Cancer Type | FGFR Alteration Frequency | Most Common Alteration Types |
|---|---|---|
| Uroepithelial Carcinoma | 32-14.8% | Mutations, Fusions |
| Breast Carcinoma | 12.6-18% | Amplifications (FGFR1) |
| Gastric Carcinoma | 16.8-25.6% | Amplifications (FGFR2) |
| Endometrial Carcinoma | 13% | Mutations |
| Squamous Lung Carcinoma | 6.8-13% | Amplifications (FGFR1) |
| Colorectal Carcinoma | 31% | Multiple types |
| Esophageal Carcinoma | 12.7% | Multiple types |
Proper sample preparation is critical for obtaining reliable and reproducible western blot results. For cell culture experiments treating cells with this compound, begin by aspirating media and washing cells once with ice-cold phosphate-buffered saline (PBS). Subsequently, lyse cells directly in plates using 1X SDS sample buffer (100 μL per well of a 6-well plate or 500 μL for a 10 cm diameter plate). Immediately scrape lysed cells and transfer the extracts to microcentrifuge tubes. To complete cell lysis and reduce sample viscosity, sonicate samples for 10-15 seconds, then heat at 95-100°C for 5 minutes. Microcentrifuge heated samples for 5 minutes to pellet insoluble debris, and transfer the supernatant to fresh tubes [3]. For tissue samples, dissect tissue with clean tools on ice and homogenize using an automated homogenizer with glass beads in appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate the tissue suspension for 30 minutes at 4°C with rocking, then centrifuge at 14,000-17,000 × g for 10 minutes at 4°C to collect the supernatant [4].
Determine protein concentration of lysates using a Bradford or BCA assay to ensure accurate loading. Dilute lysates in loading buffer to achieve a total protein concentration of 1-2 mg/mL, with recommended loading amounts of 10-40 μg of protein from lysates for western blotting. For phosphorylated protein detection (such as phospho-FGFR), include phosphatase inhibitors in all buffers to preserve phosphorylation states. Aliquot prepared samples and store at -80°C until ready for use, noting that multiple freeze-thaw cycles should be avoided as they can degrade protein quality and phosphorylation signals [4].
Select an appropriate SDS-PAGE gel system based on the molecular weight of your target FGFR proteins. For most FGFR family members (typically 70-150 kDa), 4-12% acrylamide gradient Bis-Tris gels with MOPS running buffer are recommended [4]. Thaw protein samples completely and heat denature at 100°C for 10 minutes immediately before loading. Load an equal amount of total protein (20-40 μg) per well alongside prestained molecular weight markers (5 μL/lane) to verify successful electrotransfer and enable molecular weight estimation.
Run gels according to manufacturer's instructions, typically at 100-150 V for approximately 90 minutes or until the dye front reaches the bottom of the gel. Following electrophoresis, proteins are transferred to nitrocellulose or PVDF membranes using wet or semi-dry transfer systems. For FGFR proteins, which range in size, use Tris-glycine transfer buffer with 20% methanol for optimal transfer efficiency. Transfer conditions typically range from 100 V for 60 minutes (wet transfer) or 25 V for 30 minutes (semi-dry transfer). To confirm successful transfer, visualize membranes with reversible stains like Ponceau S or use the biotinylated protein ladder detected with HRP-linked anti-biotin antibody [3].
Following transfer, membranes require blocking to prevent non-specific antibody binding. Incubate membranes in 25 mL of blocking buffer for 1 hour at room temperature with gentle agitation. The choice of blocking buffer depends on your detection system and target proteins; for total FGFR detection, 5% non-fat dry milk in TBST is generally effective, while for phosphorylated FGFR, use 5% BSA in TBST to minimize interference with phospho-specific antibodies [5] [3].
After blocking, wash membranes three times for 5 minutes each with 15 mL of TBST. Incubate membranes with primary antibodies diluted in appropriate antibody dilution buffer (5% BSA or non-fat dry milk in TBST as indicated in antibody datasheets) with gentle agitation overnight at 4°C. Critical primary antibodies for this compound studies include those against phospho-FGFR, total FGFR, and downstream signaling proteins such as phospho-FRS2, phospho-ERK, and total ERK. Following primary antibody incubation, wash membranes three times for 5 minutes each with TBST, then incubate with appropriate HRP-conjugated secondary antibodies (typically diluted 1:2000) in blocking buffer with gentle agitation for 1 hour at room temperature. Complete the process with three additional 5-minute washes in TBST before proceeding to detection [3].
Antibody specificity and optimal concentration are paramount for successful FGFR western blots, particularly when assessing this compound treatment effects. The process of antibody titration should be performed for each new antibody and whenever experimental conditions change. A recommended starting point is to test a range of concentrations around the manufacturer's suggested dilution (e.g., 1:500, 1:1000, 1:2000) using both positive and negative control samples. For phospho-specific antibodies, include both stimulated and unstimulated controls to verify specificity. Proper antibody validation should include demonstration of band specificity at the expected molecular weight (FGFR1: ~90kDa, FGFR2: ~110kDa, FGFR3: ~100kDa, FGFR4: ~95kDa) and, when possible, use of genetic approaches such as siRNA knockdown to confirm target specificity [5].
Complete antibody identification is essential for reproducibility yet frequently omitted in publications. A systematic review found that catalog numbers for primary antibodies were missing in 20-32% of papers, and Research Resource Identifiers (RRIDs) were reported in only 1% of publications [6]. Researchers should report the company/supplier, catalog number, lot number, and RRID for both primary and secondary antibodies to ensure experimental reproducibility. Special attention should be paid to secondary antibodies, as information about these reagents was omitted even more frequently than for primary antibodies [6].
Optimal protein loading is critical for accurate quantification and avoiding signal saturation. High-abundance proteins may show linear detection with only 1-3 μg of lysate, while low-abundance targets might require up to 40 μg for detectable signals [7]. For FGFR proteins, which are typically medium-abundance, loading 20-40 μg of total protein per lane is generally appropriate. To ensure linear signal response, create a dilution series of a control sample (e.g., 5, 10, 20, 40 μg) and probe for your target proteins to determine the range where band intensity increases linearly with protein amount.
Detection system optimization significantly impacts western blot sensitivity and dynamic range. For chemiluminescent detection, select substrates that offer a wide dynamic range appropriate for your target abundance. Overly sensitive substrates can lead to rapid signal saturation, particularly for high-abundance proteins, while less sensitive reagents may fail to detect low-abundance targets. SuperSignal West Dura Extended Duration Substrate is recommended for quantitative applications as it provides sensitive detection with less likelihood of oversaturation compared to ultra-sensitive substrates [7]. When imaging, capture multiple exposures to ensure bands are within the linear range of detection, avoiding both underexposed and saturated signals.
Table 2: Key Optimization Parameters for Quantitative Western Blotting
| Parameter | Common Issues | Optimization Strategies |
|---|---|---|
| Protein Load | Signal saturation; insufficient signal | Perform dilution series (5-40 μg); determine linear range for each target |
| Antibody Concentration | High background; weak signal | Titrate both primary and secondary antibodies; test 2-3 concentrations around manufacturer recommendation |
| Blocking Conditions | High background; nonspecific bands | Compare milk (total protein) vs. BSA (phosphoproteins); optimize blocking time (30 min to 2 hr) |
| Detection Method | Signal saturation; short half-life | Select appropriate substrate sensitivity; capture multiple exposure times |
| Normalization | Loading inaccuracies; housekeeping protein saturation | Use total protein normalization or validate housekeeping proteins across conditions |
Following this compound treatment, successful FGFR pathway inhibition should demonstrate dose-dependent reduction in phosphorylated FGFR levels without significant immediate changes in total FGFR protein expression. Downstream signaling components including phospho-FRS2, phospho-ERK, and phospho-AKT should similarly show reduced phosphorylation, confirming pathway inhibition. The time course of these effects depends on this compound concentration and cellular context, with phosphorylation changes often detectable within 30 minutes to 2 hours post-treatment. When evaluating this compound effects, include positive controls such as FGF-stimulated cells and negative controls like untreated or vehicle-treated cells to establish the dynamic range of detection.
Proper quantification requires analysis within the linear range of detection, where band intensity correlates proportionally with protein amount. Saturated signals invalidate quantitative comparisons, as they no longer accurately represent protein abundance differences. For normalization, traditional housekeeping proteins like β-actin, GAPDH, and α-tubulin are commonly used but can become saturated at typical loading amounts (30-50 μg/well) and may vary under experimental conditions [7]. Total protein normalization (TPN) provides a more reliable alternative by normalizing target signals to the total amount of protein loaded in each lane, using fluorescent total protein stains that exhibit linear response across a wide dynamic range [7].
High background signal frequently plagues western blot experiments and can stem from various sources including insufficient blocking, excessive antibody concentration, or inadequate washing. To address high background, increase washing stringency by adding mild detergents like 0.1% SDS to wash buffers, extending wash times, or increasing wash volumes. Alternatively, optimize blocking conditions by testing different blocking agents (BSA vs. non-fat milk) or extending blocking duration to 2 hours [5].
Non-specific bands present another common challenge in FGFR immunoblotting, potentially resulting from antibody cross-reactivity with unrelated proteins or recognition of FGFR degradation products. To address non-specificity, verify antibody specificity through genetic approaches like siRNA knockdown or CRISPR knockout when possible. Running full-length blots (rather than heavily cropped images) with molecular weight markers visible allows readers to assess antibody specificity and identify potential non-specific bands [8] [6]. Unfortunately, current publishing practices often omit this critical information, with over 95% of published western blots lacking visible molecular weight markers and over 90% presenting only cropped blots [6].
Weak or absent signals may indicate insufficient protein loading, suboptimal antibody concentrations, or inefficient transfer. To troubleshoot, verify transfer efficiency through reversible membrane staining or prestained marker detection, and confirm antibody activity using positive control lysates. For low-abundance targets like phosphorylated signaling proteins, consider enrichment strategies such as immunoprecipitation to concentrate the target before western blot analysis.
When designing experiments with this compound, several technical considerations are essential for generating meaningful results. First, determine appropriate treatment conditions including dose range and duration based on preliminary time-course and dose-response experiments. This compound typically shows activity in the nanomolar range, but optimal concentration may vary based on cellular context and specific FGFR alterations. Include vehicle controls matching the solvent used for this compound preparation (typically DMSO) in all experiments, with consistent vehicle concentration across treatment groups.
Cell line selection significantly influences experimental outcomes in this compound studies. Models with documented FGFR alterations (amplifications, mutations, or fusions) often demonstrate heightened sensitivity to this compound and may show more pronounced pathway inhibition. When investigating this compound resistance mechanisms, consider employing isogenic cell line pairs (parental and resistant derivatives) to identify specific adaptation mechanisms. For all cell-based experiments, ensure mycoplasma testing and regular authentication of cell lines to maintain model system integrity.
Sample preparation timing is particularly important for capturing phosphorylation events. To minimize phosphatase activity during lysis, add phosphatase inhibitors directly to culture media before aspiration, work quickly with samples maintained on ice, and use pre-heated lysis buffer to facilitate rapid denaturation. For time-course experiments, coordinate treatment termination and lysis across time points to ensure consistent processing.
Enhancing reproducibility of western blot data requires adherence to established reporting standards and implementation of appropriate controls. The scientific community has identified critical shortcomings in current western blot reporting practices, with key methodological details frequently omitted. A systematic review of 551 publications found that protein loading information was missing in 55% of neuroscience papers and 78% of cell biology papers, while blocking duration was omitted in 55% and 78% of papers, respectively [6].
To improve reproducibility and reporting quality, implement the following practices:
Following these guidelines will enhance the reliability of your this compound western blot data and facilitate experimental reproducibility within the research community.
Western blot analysis remains an indispensable technique for evaluating FGFR signaling modulation by this compound in cancer research and drug development. This comprehensive protocol outlines optimized methods for sample preparation, electrophoresis, transfer, immunodetection, and data analysis specifically tailored for FGFR studies. Through implementation of rigorous optimization strategies, including antibody titration, protein load determination, and detection system selection, researchers can generate robust, quantifiable data on this compound efficacy and mechanism of action. Adherence to comprehensive reporting standards that include full methodological details and uncropped blot images will enhance research reproducibility and accelerate the development of effective FGFR-targeted therapies.
Fibroblast growth factor receptor (FGFR) inhibitors represent a promising class of targeted therapeutics in oncology, with this compound being the first irreversible covalent pan-FGFR inhibitor capable of overcoming resistance due to gatekeeper mutations. Unlike reversible inhibitors, this compound contains a reactive acrylamide group that forms a covalent bond with Cys477 in the kinase P-loop, stabilizing a "DFG-out" conformation that avoids steric clashes with gatekeeper mutations. This covalent mechanism provides enhanced binding affinity, prolonged pharmacodynamic effects, and improved performance against drug resistance mechanisms. However, the irreversible nature of this compound also raises concerns about potential off-target effects and uncontrolled cell toxicity, necessitating comprehensive profiling of its selectivity and molecular mechanisms in tumor systems, particularly hepatocellular carcinoma (HCC) where FGFR4 signaling is a recognized oncogenic driver [1].
Phosphoproteomics has emerged as an essential methodology for characterizing the global cellular signaling responses to kinase inhibitors like this compound, offering unprecedented insights into both on-target engagement and off-target activities. Modern mass spectrometry-based approaches can quantitatively measure dynamic phosphorylation changes across thousands of sites, enabling researchers to map inhibitor-induced signaling perturbations and identify novel targets. The integration of phosphoproteomic data with other omics layers and advanced bioinformatics tools provides a comprehensive molecular roadmap for understanding drug mechanisms, which is crucial for the optimization of covalent kinase inhibitors and the development of more selective therapeutic agents [1] [2] [3].
This compound demonstrates a unique covalent binding mechanism that differentiates it from reversible FGFR inhibitors:
The selectivity of this compound across the kinome has been systematically evaluated using chemical proteomics approaches:
Table 1: Kinase Targets Identified for this compound via Chemical Proteomics
| Kinase Target | Binding Type | Functional Consequence | Validation Method |
|---|---|---|---|
| FGFR1-4 | Covalent (Cys477) | Inhibition of downstream MAPK/AKT signaling | Crystal structure, immunoblotting |
| EGFR | Covalent | Moderate inhibition | Known off-target [1] |
| SRC | Covalent | Moderate inhibition | Known off-target [1] |
| YES | Covalent | Moderate inhibition | Known off-target [1] |
| AMPKα1 | Covalent (Cys185) | Activation-induced autophagy | Chemoproteomic validation [1] |
The multi-omics approach combining chemoproteomic, phosphoproteomic, transcriptomic, and proteomic analyses has been instrumental in elucidating the full spectrum of this compound's targets and downstream effects. This integrative strategy revealed that this compound influences diverse signaling pathways beyond the expected FGFR signaling networks, including unexpected activation of AMPKα1-mediated autophagy. These findings highlight the importance of comprehensive selectivity profiling for covalent kinase inhibitors, as inadvertent binding to off-targets like AMPKα1 may contribute both to efficacy mechanisms and potential toxicity concerns [1].
The development of a functional chemical probe is essential for comprehensive target identification:
Appropriate experimental controls are critical for reliable phosphoproteomic studies:
Two primary methods have been optimized for phosphopeptide enrichment:
Table 2: Comparison of Phosphopeptide Enrichment Methods
| Parameter | TiO₂-Magnetic Beads | Immobilized Metal Affinity Chromatography (IMAC) |
|---|---|---|
| Starting Material | 200 μg tryptic peptides | 200 μg - 1 mg tryptic peptides |
| Binding Buffer | 80% ACN, 5% TFA, 1 M glycolic acid | 80% ACN, 0.1% TFA |
| Wash Buffer | 80% ACN, 1% TFA | 80% ACN, 0.1% TFA |
| Elution Buffer | 1% NH₄OH | 1% NH₄OH or 500 mM K₂HPO₄ |
| Typical Yield | ~7,000 phosphopeptides in 15 min LC-MS | ~10,000 phosphopeptides in 15 min LC-MS |
| Advantages | Higher specificity for phosphopeptides | Better reproducibility for multi-sample studies |
| Reference | [2] | [2] |
The enrichment process typically achieves >70% efficiency for phosphopeptide isolation, with subsequent purification using C18 stage tips before LC-MS/MS analysis. For comprehensive coverage, some researchers combine both enrichment methods, as they exhibit complementary specificity for different classes of phosphopeptides [2] [7].
Modern phosphoproteomics relies on advanced LC-MS configurations to achieve sufficient depth and quantitative accuracy:
Table 3: Comparison of DDA and DIA Acquisition Methods for Phosphoproteomics
| Performance Metric | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) |
|---|---|---|
| Identification Depth | ~7,000 phosphopeptides in 15 min gradient | ~20,000 phosphopeptides in 15 min gradient |
| Quantitative Reproducibility | R² = 0.89 between replicates | R² = 0.93 between replicates |
| Dynamic Range | Limited by precursor selection | Additional order of magnitude |
| Site Localization | Requires additional algorithms | Incorporates localization scoring directly |
| Spectral Libraries | Not required but beneficial | Project-specific libraries improve IDs |
| Best Application | Discovery-phase studies | High-throughput screening applications |
| Reference | [2] | [2] |
For DIA analysis, optimal parameters include 2-second cycle times with 48 mass windows of 14 m/z width using HCD fragmentation at 15,000 resolution with normalized collision energy of 25. These settings provide the optimal balance between identification depth and quantitative precision while ensuring sufficient data points across eluting peaks for accurate quantification [2].
The initial processing of raw phosphoproteomics data involves several critical steps:
Several computational approaches enable the extraction of biological insights from phosphoproteomic data:
A wide array of bioinformatics resources are available for phosphoproteomics data interpretation:
Table 4: Bioinformatics Tools for Phosphoproteomics Data Analysis
| Tool Name | Primary Function | Input Data | Key Features |
|---|---|---|---|
| PTMNavigator | Pathway visualization | Phosphosite list with regulation | Projects PTM data onto pathway diagrams |
| PhosNetVis | Kinase-substrate enrichment | Phosphoproteomics data | Fast KSEA and interactive 2D/3D networks |
| CoPheeKSA | Kinase-substrate association | Pan-cancer phospho data | Machine learning predictions for dark phosphoproteome |
| PhosphoSitePlus | Knowledge base | Protein or site queries | Manually curated phosphorylation sites |
| TPS | Temporal pathway synthesis | Time-series phospho data | Reconstructs pathways from temporal ordering |
| IPA | Upstream analysis | Phospho log ratios | Predicts activated/inhibited kinases and pathways |
| Reference | [8] | [9] | [10] [3] [4] |
These tools collectively address the challenge of the "dark phosphoproteome" - the vast majority of phosphosites without established functional annotations or known upstream regulators. By leveraging machine learning approaches on large pan-cancer datasets, tools like CoPheeKSA can predict kinase-substrate associations for understudied kinases, significantly expanding the interpretability of phosphoproteomics results [10] [3].
The combination of phosphoproteomics with complementary omics layers provides a more comprehensive understanding of this compound mechanisms:
Critical findings from phosphoproteomic analyses require orthogonal validation:
Effective visualization is crucial for interpreting complex phosphoproteomic datasets. The following diagrams illustrate key signaling pathways and experimental workflows identified in this compound phosphoproteomics studies.
Implement rigorous QC measures throughout the workflow:
The comprehensive phosphoproteomic analysis of this compound provides a powerful framework for understanding the mechanisms of covalent kinase inhibitors in oncology. The integration of chemical proteomics for target identification with phosphoproteomics for signaling assessment enables researchers to distinguish direct drug targets from downstream signaling consequences, addressing a critical challenge in kinase inhibitor development. The discovery of AMPKα1 as a novel off-target of this compound highlights the value of these unbiased approaches in revealing unexpected drug mechanisms that may contribute to both efficacy and toxicity [1].
These application notes establish a standardized methodology that can be adapted for profiling other covalent kinase inhibitors, accelerating the optimization of selective targeted therapies. As phosphoproteomics technologies continue to advance, with improvements in sensitivity, throughput, and computational analysis, these approaches will play an increasingly central role in the drug development pipeline—from target identification and validation to mechanism of action studies and biomarker discovery [1] [2] [3].
Fibroblast Growth Factor Receptors (FGFRs) represent a critical subfamily of receptor tyrosine kinases (RTKs) that play fundamental roles in regulating cellular processes including proliferation, differentiation, migration, and angiogenesis. The human FGFR family comprises four highly conserved members (FGFR1-4) that are activated through binding with 22 different FGF ligands, leading to dimerization, intracellular autophosphorylation, and activation of downstream signaling pathways such as PI3K/AKT and RAS/RAF/MAPK. FGFR aberrations are frequently observed in various tumor types, with dysregulation of FGF/FGFR signaling being particularly implicated in hepatocellular carcinoma (HCC). Specifically, FGF19 amplification or overexpression and its counterpart receptor FGFR4 overexpression occur in 20–30% of HCC patients, making this signaling axis a promising therapeutic target for precision oncology [1].
This compound represents the first irreversible covalent pan-FGFR inhibitor with significant promise in overcoming resistance due to gatekeeper mutations. Its molecular mechanism involves formation of a covalent bond with Cys477 in the kinase P-loop, displaying a "DFG-out" conformation that enables it to avoid steric clashes with gatekeeper mutations. Beyond its primary targets (FGFR1-4), this compound has demonstrated moderate potency against other kinases including EGFR, SRC, and YES. However, the complete spectrum of its on-target engagements and off-target activities remained incompletely characterized, creating a critical knowledge gap in understanding its full pharmacological profile [1]. The development of covalent kinase inhibitors like this compound has attracted substantial interest due to their enhanced binding affinity, prolonged pharmacodynamic effects, and superior performance against drug resistance mutations compared to noncovalent inhibitors. Nevertheless, the potential for inadvertent or excessive binding with off-target proteins presents a significant challenge, potentially leading to uncontrolled cell toxicity and side effects that can hamper clinical application [1].
The strategic development of a functional chemical probe for this compound required careful design to maintain the native biological activity while incorporating functionality for downstream detection and enrichment. Researchers appended a terminal alkyne group to the this compound scaffold, creating this compound Probe (FP), which serves as a versatile chemical tool for activity-based protein profiling (ABPP). This minimal structural modification preserves the core molecular structure responsible for target engagement while introducing a bioorthogonal handle that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various detection tags. The alkyne functionality allows for in-gel visualization through conjugation with rhodamine-azide or enrichment of protein targets via biotin-azide conjugation for mass spectrometry-based identification [1].
Rigorous biological validation confirmed that the FP probe maintains the pharmacological activity of the parent this compound compound:
This comprehensive validation established that the addition of an alkyne group to this compound had no significant impact on its biological activity, confirming FP as a faithful functional surrogate for chemoproteomic studies.
The competitive ABPP workflow provides a powerful method for identifying specific protein targets of covalent inhibitors across the proteome. The following diagram illustrates the key steps in this process:
This streamlined workflow enables quantitative comparison of protein labeling between compound-treated and control samples, allowing for specific identification of covalent targets.
Application of the competitive ABPP workflow to this compound in Hep3B hepatocellular carcinoma cells identified 422 potential protein targets using stringent selection criteria (fold change >2, statistical p value <0.05). As expected, FGFR2 and FGFR4 were identified among the top 10 kinase targets, while FGFR1 and FGFR3 were not detected, likely due to their low expression in Hep3B cells. Among the other eight identified kinases, EGFR and SRC had been previously verified to covalently bind to this compound, while several others represented potentially novel off-target interactions [1].
The most significant discovery from this comprehensive profiling was the identification of adenosine monophosphate-activated protein kinase α1 (AMPKα1) as a novel off-target of this compound. Through meticulous follow-up studies, researchers identified Cys185 as the specific covalent binding site on AMPKα1. This finding revealed that this compound can induce autophagy by directly binding to and activating AMPKα1, representing an additional mechanism contributing to its anti-tumor activity in HCC cells beyond FGFR inhibition [1].
To obtain a systems-level understanding of this compound's mechanisms of action, researchers employed an integrative multi-omics approach that combined four complementary methodologies:
This multidimensional strategy enabled the construction of a comprehensive action network of this compound in hepatocellular carcinoma, capturing both immediate target engagement and downstream functional consequences [1].
The integration of multi-omics datasets requires sophisticated bioinformatic approaches to extract biologically meaningful insights. The power of this integrated methodology is visualized in the following diagram, which shows how different data types converge to provide a comprehensive understanding of drug mechanism of action:
This integrated approach revealed that this compound modulates multiple signaling networks beyond its intended FGFR targets, including the unexpected activation of AMPKα1-mediated autophagy. These insights substantially advance our understanding of both the on-target and off-target effects of this compound, providing a molecular roadmap for refining covalent kinase inhibitors to achieve improved specificity and therapeutic outcomes [1].
The comprehensive profiling of this compound establishes a valuable framework with multiple applications in targeted drug discovery:
Successful implementation of this compound chemoproteomic profiling requires attention to several critical experimental parameters:
Table 1: Key Experimental Parameters for this compound Chemoproteomic Profiling
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Cell Models | Hep3B, Huh7 hepatocellular carcinoma cells | Ensure relevance to biological context |
| FP Concentration | 1-10 µM for functional assays | Titrate based on experimental goals |
| Treatment Duration | 1-24 hours | Varies based on assay type |
| Competition Conditions | Pre-treatment with this compound (1-4 hours) followed by FP labeling | Essential for specific target identification |
| Click Chemistry | CuAAC with biotin-azide or rhodamine-azide | Optimize copper catalyst concentration |
| Mass Spectrometry | LC-MS/MS with high-resolution instrumentation | Ensure adequate proteome coverage |
This compound Probe (FP) Synthesis
Functional Validation
Cell Treatment and Labeling
Sample Preparation and Enrichment
Mass Spectrometry Analysis
Protein Identification and Quantification
Target Selection Criteria
Table 2: Troubleshooting Common Issues in this compound Chemoproteomic Profiling
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background labeling | Non-specific probe binding | Optimize wash stringency; include detergent in wash buffers |
| Low target enrichment | Insufficient competition; low probe reactivity | Titrate competition conditions; verify probe activity |
| Poor proteome coverage | Inadequate digestion; insufficient MS sensitivity | Optimize digestion protocol; fractionate samples before MS |
| Inconsistent results | Cell state variability; technical variation | Standardize cell culture conditions; increase biological replicates |
| Failure to identify known targets | Low expression in model system | Select appropriate cell models; confirm target expression |
The chemoproteomic profiling of this compound represents a powerful case study in comprehensive covalent inhibitor characterization. Through strategic chemical probe design, competitive ABPP workflows, and multi-omics integration, this approach has successfully mapped both the intended FGFR targets and unexpected off-targets such as AMPKα1. These insights not only advance our understanding of this compound's molecular mechanisms but also provide a valuable framework for optimizing covalent kinase inhibitors toward improved selectivity and therapeutic outcomes. The protocols and application notes detailed herein offer researchers a roadmap for implementing these cutting-edge approaches in their own drug discovery efforts, contributing to the continued advancement of targeted covalent therapies in oncology and beyond.
This compound represents a first-in-class irreversible covalent pan-fibroblast growth factor receptor (FGFR) inhibitor that has emerged as a promising therapeutic candidate in oncology. As a covalent kinase inhibitor, this compound features a reactive acrylamide group that forms a covalent bond with a conserved cysteine residue (Cys477 in FGFR4) in the P-loop of FGFRs, resulting in prolonged target inhibition and potential efficacy against gatekeeper mutations that often confer resistance to conventional therapies [1]. FGFRs constitute a subfamily of receptor tyrosine kinases (FGFR1-4) that play critical roles in various physiological and pathological processes, including embryonic development, cell proliferation, differentiation, migration, apoptosis, and angiogenesis [1]. Dysregulation of FGF/FGFR signaling is particularly implicated in hepatocellular carcinoma (HCC) pathogenesis, with FGF19 amplification or overexpression and FGFR4 overexpression occurring in 20–30% of HCC patients [1].
The comprehensive molecular characterization of this compound through integrative multi-omics approaches has revealed novel insights into its selectivity profiles and mechanisms of action. Recent studies have demonstrated that beyond its intended FGFR targeting, this compound engages with unexpected off-target proteins and activates complex signaling networks that influence its therapeutic efficacy [1]. This document presents detailed application notes and experimental protocols for investigating this compound using multi-omics approaches, providing researchers with standardized methodologies for understanding covalent kinase inhibitor mechanisms in cancer models.
This compound (CAS Number: 1633044-56-0) is a synthetic small molecule with the molecular formula C₃₅H₃₈N₈O₄ and a molecular weight of 634.73 g/mol [2] [3]. The compound features a reactive acrylamide warhead that enables covalent binding to target kinases through Michael addition with nucleophilic cysteine residues [1]. This compound is supplied as a white to off-white solid and demonstrates optimal solubility in DMSO (≥100 mg/mL), while being insoluble in water or ethanol [2]. For in vitro applications, this compound is typically prepared as a high-concentration stock solution (10-100 mM) in DMSO, with subsequent serial dilutions in appropriate buffer systems to achieve working concentrations.
Table 1: Biochemical IC₅₀ Values of this compound Against FGFR Family Members
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| FGFR1 | 3.1 | Cell-free | [2] |
| FGFR2 | 4.3 | Cell-free | [2] |
| FGFR3 | 27 | Cell-free | [2] |
| FGFR4 | 45 | Cell-free | [2] |
This compound demonstrates potent antiproliferative activity in diverse cancer cell models, particularly those dependent on FGFR signaling pathways. In cellular assays, this compound inhibits proliferation of FGFR1-4 Ba/F3 cells with EC₅₀ values in the single- to double-digit nanomolar range, showing exceptional potency against FGFR2-driven cells (EC₅₀ ~1 nM) [2]. The compound maintains efficacy against gatekeeper mutations such as FGFR2 V564M (EC₅₀ of 58 nM), which typically confer resistance to reversible inhibitors [2]. Beyond hematologic models, this compound exhibits broad antitumor activity across solid tumor cell lines, including lung adenocarcinoma (A549 and A549/DDP), hepatocellular carcinoma (Hep3B and Huh7), lung squamous cell carcinoma (H520), and large cell carcinoma (H1581) [1] [4].
Table 2: Cellular EC₅₀ Values of this compound in Various Cancer Models
| Cell Line | Tumor Type | EC₅₀ (nM) | Assay Details | Reference |
|---|---|---|---|---|
| Ba/F3 FGFR1 | Hematopoietic | 1 | 72h MTS assay | [2] |
| Ba/F3 FGFR2 | Hematopoietic | 1 | 72h MTS assay | [2] |
| Ba/F3 FGFR3 | Hematopoietic | 1 | 72h MTS assay | [2] |
| Ba/F3 FGFR4 | Hematopoietic | 1 | 72h MTS assay | [2] |
| A549 | Lung adenocarcinoma | ~100 | 96h Cell Titer-Glo | [4] |
| Hep3B | Hepatocellular carcinoma | ~100 | 96h Cell Titer-Glo | [1] |
| Huh7 | Hepatocellular carcinoma | ~100 | 96h Cell Titer-Glo | [1] |
The irreversible binding mechanism of this compound contributes to its sustained pharmacodynamic effects, as inhibition persists even after compound removal, requiring de novo protein synthesis to restore FGFR signaling [4]. This characteristic distinguishes this compound from reversible FGFR inhibitors such as Erdafitinib and Pemigatinib, which have received FDA approval for metastatic urothelial carcinoma and cholangiocarcinoma, respectively [1].
The comprehensive characterization of this compound's mechanisms and selectivity requires an integrative multi-omics approach that simultaneously examines multiple layers of molecular regulation. The workflow combines chemoproteomic, phosphoproteomic, transcriptomic, and proteomic analyses to elucidate the full spectrum of target proteins, signaling pathways, and downstream effectors regulated by this compound in cancer cells [1]. This integrated strategy enables the distinction between on-target engagements and off-target activities, providing a systems-level understanding of drug action.
The experimental design begins with the synthesis and validation of a functional chemical probe, followed by systematic multi-omics profiling, data integration, and computational modeling. The protocol outlined below specifically applies to hepatocellular carcinoma (Hep3B) and lung adenocarcinoma (A549) cell models, but can be adapted to other cancer cell lines with appropriate optimization.
The This compound chemical probe (FP) is engineered by appending a terminal alkyne handle to the parent this compound structure through synthetic chemistry, maintaining the reactive acrylamide warhead essential for covalent target engagement [1].
Materials:
Procedure:
Purpose: Confirm that the this compound probe (FP) retains biological activity equivalent to parental this compound.
Materials:
Procedure:
Validation Criteria: Successful FP should exhibit <2-fold difference in EC₅₀ values compared to this compound in viability assays and demonstrate equivalent inhibition of FGFR phosphorylation and downstream signaling pathways (MAPK, AKT) [1].
Purpose: Identify proteome-wide binding targets of this compound using activity-based protein profiling (ABPP).
Materials:
Procedure:
Data Analysis: Process raw files using MaxQuant. Identify proteins with >2-fold enrichment in FP vs. competition group and p-value <0.05 [1].
Purpose: Characterize global phosphorylation changes induced by this compound treatment.
Materials:
Procedure:
Data Analysis: Process data using MaxQuant with phosphosite localization. Identify significantly altered phosphosites (fold change >2, p-value <0.05) and map to kinase-substrate databases.
Transcriptomics Protocol:
Proteomics Protocol:
Integrated Analysis: Perform pathway enrichment analysis on DEGs and differentially expressed proteins. Integrate with chemoproteomic and phosphoproteomic data to construct comprehensive networks.
This compound exerts its primary antitumor effects through potent inhibition of FGFR kinase activity, disrupting downstream signaling cascades critical for cancer cell survival and proliferation. The compound binds covalently to a conserved cysteine residue (Cys477 in FGFR4) in the P-loop of FGFRs, stabilizing the kinase in an inactive "DFG-out" conformation that prevents ATP binding and subsequent autophosphorylation [1]. This inhibition effectively blocks canonical FGFR signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT axes, which are fundamental regulators of cell cycle progression, metabolic adaptation, and apoptotic evasion [1] [5].
The molecular basis for this compound's efficacy against gatekeeper mutations stems from its unique binding mode that bypasses steric clashes introduced by these mutations [1]. In cellular models, this compound treatment (100 nM) completely suppresses FGFR autophosphorylation within 2 hours, with sustained inhibition persisting for over 24 hours due to its irreversible mechanism [1] [4]. This durable target suppression translates to potent antiproliferative effects across FGFR-dependent cancer models, including hepatocellular carcinoma, lung adenocarcinoma, and gastric cancer cells [1] [4].
Beyond its intended FGFR targeting, multi-omics profiling revealed AMPKα1 as a novel off-target of this compound, with significant implications for its mechanism of action [1]. Chemoproteomic analysis identified AMPKα1 among the top non-FGFR targets, with subsequent validation confirming direct covalent modification at Cys185 residue [1]. This unexpected engagement activates AMPK signaling, resulting in downstream mTOR inhibition and induction of autophagic flux.
The functional consequences of AMPKα1 activation contribute to the complex pharmacological profile of this compound. In hepatocellular carcinoma models, AMPK-mediated autophagy initially serves as a protective cellular response, mitigating the cytotoxic effects of FGFR inhibition [1] [4]. This compensatory mechanism illustrates the complex interplay between signaling pathways in cancer cells and highlights the importance of comprehensive target profiling for understanding drug mechanisms. Structural analysis suggests that Cys185 resides in a structurally accessible region of AMPKα1, enabling covalent modification by this compound's acrylamide warhead despite the kinase's limited sequence homology with FGFR family members [1].
This compound treatment induces dose-dependent autophagy activation through dual complementary mechanisms: direct AMPKα1 activation and indirect mTOR suppression via FGFR pathway inhibition [1] [4]. In lung adenocarcinoma models, this compound (1 μM) significantly increases LC3-II accumulation and p62 degradation, hallmark indicators of autophagic flux [4]. This autophagic response initially functions as a cytoprotective mechanism, as evidenced by enhanced this compound cytotoxicity when combined with autophagy inhibitors like chloroquine or 3-methyladenine [4].
The interplay between this compound-induced autophagy and apoptosis reveals context-dependent outcomes across cancer models. In hepatocellular carcinoma, AMPKα1-mediated autophagy partially counteracts the pro-apoptotic effects of FGFR inhibition, creating a therapeutic opportunity for combination approaches [1]. Conversely, in lung adenocarcinoma, sustained this compound treatment ultimately overwhelms protective autophagy, leading to mitochondrial-mediated apoptosis activation characterized by caspase-3 cleavage, Bax upregulation, and Bcl-2 suppression [4]. These findings underscore the importance of understanding cell-type-specific responses to this compound and designing appropriate combination strategies.
This compound demonstrates broad-spectrum antitumor activity across diverse preclinical cancer models, with particular potency in FGFR-driven malignancies. In hepatocellular carcinoma models (Hep3B, Huh7), this compound treatment (100-500 nM) suppresses cell proliferation by 70-90% and inhibits colony formation by >80% relative to controls [1]. Similar efficacy is observed in lung adenocarcinoma models, where this compound (100 nM) reduces viability of both chemosensitive (A549) and cisplatin-resistant (A549/DDP) cells, the latter representing a clinically challenging population with limited therapeutic options [4]. The compound's ability to maintain potency against resistant subpopulations underscores its potential utility in salvage therapy settings.
In vivo evidence supports the therapeutic relevance of this compound's mechanisms. Zebrafish embryonic models treated with this compound display characteristic developmental defects consistent with FGFR pathway inhibition, including posterior mesoderm impairment and tail morphogenesis abnormalities [2] [3]. These phenotypic manifestations provide whole-organism validation of this compound's target engagement and biological activity, complementing cellular data.
The multi-omics characterization of this compound has revealed rational combination strategies to enhance its therapeutic efficacy. Based on the understanding that this compound-induced autophagy serves as a compensatory survival mechanism, concurrent autophagy inhibition represents a promising combinatorial approach [4]. In A549 and A549/DDP lung adenocarcinoma models, co-treatment with this compound (100 nM) and chloroquine (20 μM) enhances apoptosis by approximately 40% compared to this compound monotherapy, with similar synergy observed with 3-methyladenine [4].
Additional combination opportunities may exploit this compound's effects on energy stress pathways through AMPK activation. The concurrent targeting of metabolic adaptation mechanisms with agents such as phenformin or OXPHOS inhibitors could potentially augment this compound's efficacy in appropriate tumor contexts. These combination strategies illustrate how comprehensive molecular profiling can inform rational therapeutic design, moving beyond empirical drug combinations to mechanism-based approaches.
Successful implementation of this compound multi-omics studies requires careful attention to technical parameters that significantly impact data quality and interpretation. For chemoproteomic experiments, competition conditions must be rigorously optimized, with recommended this compound pre-treatment at 1 μM for 1 hour before FP addition achieving >90% target engagement without excessive off-target masking [1]. MS instrument parameters should be calibrated using standard peptides to ensure optimal detection of covalently modified peptides, with particular attention to fragmentation energy for acrylamide-adducted species.
In cellular assays, treatment duration critically influences experimental outcomes due to this compound's irreversible mechanism. Short-term treatments (2-6 hours) optimally capture direct signaling perturbations for phosphoproteomic analysis, while longer exposures (72-96 hours) better reflect net proliferative outcomes [1] [4]. DMSO concentration should be maintained ≤0.1% across all experiments to avoid solvent-mediated artifacts.
The integration of multi-omics datasets requires specialized computational approaches to derive biologically meaningful insights. Recommended workflows employ multi-layer network analysis that maps chemoproteomic targets to altered phosphosites and downstream transcriptional changes [1]. Significance thresholds should be established using false discovery rate correction rather than p-value cutoffs alone, with recommended thresholds of FDR <0.05 for proteomic/transcriptomic data and fold change >2 for phosphorylation changes.
Pathway enrichment analysis should prioritize methods that account for network topology (e.g., SPIA, PRS) rather than simple overrepresentation analysis. For this compound studies, particular attention should be paid to kinase-substrate relationships connecting identified targets to altered phosphosites, with AMPK and FGFR substrates representing expected central nodes [1].
The application of integrative multi-omics approaches to characterize this compound has provided a comprehensive molecular roadmap of its mechanisms, extending well beyond its intended FGFR targeting to include unexpected off-target engagements and complex network perturbations. These insights fundamentally advance our understanding of covalent kinase inhibitor biology and provide a framework for optimizing therapeutic efficacy while managing potential toxicity risks.
The discovery of AMPKα1 as a novel this compound target highlights the critical importance of proteome-wide selectivity profiling, particularly for covalent inhibitors with reactive warheads. This finding not only explains observed autophagy induction but also suggests potential metabolic consequences requiring further investigation. Future studies exploring this compound in appropriate in vivo models will be essential to translate these mechanistic insights into therapeutic strategies, with particular attention to context-dependent interactions between FGFR inhibition, AMPK activation, and autophagic flux.
The protocols and application notes presented here provide a standardized framework for the comprehensive characterization of covalent kinase inhibitors, enabling the research community to systematically elucidate complex drug mechanisms and accelerate the development of improved targeted therapies.
This compound represents a next-generation irreversible covalent pan-FGFR inhibitor that has shown significant promise in overcoming kinase gatekeeper mutations, a common resistance mechanism in targeted cancer therapies. As a covalent inhibitor, this compound contains a reactive acrylamide warhead that forms a direct covalent bond with cysteine residues in the FGFR kinase domain (specifically Cys477), resulting in a "DFG-out" conformation that avoids steric clashes with gatekeeper mutations. This binding mechanism provides enhanced binding affinity and prolonged pharmacodynamic effects compared to reversible inhibitors. Initially developed to target fibroblast growth factor receptors (FGFR1-4), which play critical roles in tumor growth, angiogenesis, and resistance to conventional cancer treatments, this compound has demonstrated particular relevance in hepatocellular carcinoma (HCC) where FGF19/FGFR4 signaling amplification occurs in 20-30% of patients [1].
Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy for identifying direct cellular targets of covalent kinase inhibitors like this compound. This technology utilizes specially designed chemical probes that incorporate both a reactive warhead for covalent binding and a detection tag for visualization and purification of target proteins. ABPP enables proteome-wide profiling of drug-target interactions, facilitating the identification of both on-target engagements and off-target activities that contribute to both efficacy and potential toxicity. The integration of ABPP with multi-omics approaches provides unprecedented insights into the comprehensive mechanisms of action of covalent inhibitors, accelerating drug development and optimization [2] [1] [3].
Table 1: Key Characteristics of this compound Covalent Inhibitor
| Property | Description | Significance |
|---|---|---|
| Target Class | Fibroblast Growth Factor Receptors (FGFR1-4) | Primary targets in oncogenic signaling |
| Inhibition Mechanism | Irreversible covalent binding | Enhanced affinity and duration of action |
| Binding Site | Cys477 in FGFR kinase P-loop | Avoids gatekeeper mutation steric clashes |
| Secondary Targets | EGFR, SRC, YES, AMPKα1 | Contributes to overall efficacy and potential off-target effects |
| Structural Conformation | DFG-out | Unique binding mode preventing resistance |
| Reactive Warhead | Acrylamide group | Forms covalent bond with cysteine residues |
| Therapeutic Relevance | Hepatocellular carcinoma, other FGFR-driven tumors | Addresses significant unmet medical needs |
The This compound probe (FP) is strategically designed by incorporating a terminal alkyne tag into the parental this compound structure while preserving its biological activity and binding characteristics. This alkyne handle serves as a bioorthogonal chemical reporter that enables subsequent conjugation via click chemistry without interfering with the compound's ability to engage its cellular targets. The alkyne group is typically attached through a flexible linker at a position distal to the pharmacophore elements responsible for target binding, ensuring minimal perturbation of the molecular interactions with FGFRs and other kinase targets. This design strategy maintains the reactive acrylamide warhead intact, allowing the probe to form the same covalent bonds with target proteins as the parent this compound compound [1].
Materials Required: this compound precursor with modifiable site, propargylamine or alkyne-containing linker, appropriate solvents (DMF, DCM, DMSO), coupling reagents (HATU, EDCI, or DCC), purification materials (TLC plates, silica gel, HPLC system), cell culture reagents (Hep3B, Huh7, or other relevant cell lines), Western blot equipment, FGFR pathway antibodies (p-FGFR, p-MAPK, p-AKT).
Step-by-Step Procedure:
Chemical Synthesis:
Biological Activity Validation:
Functional Competency Assessment:
Table 2: this compound Probe Performance Characteristics
| Validation Parameter | Experimental Result | Acceptance Criterion |
|---|---|---|
| Cell Viability IC50 (Hep3B) | Comparable to this compound (within 2-fold) | IC50 < 1 μM |
| FGFR Pathway Inhibition | Concentration-dependent reduction of p-FGFR, p-MAPK, p-AKT | >80% inhibition at 1 μM |
| Labeling Efficiency | Concentration-dependent fluorescence signal | Detectable signal at 0.1 μM |
| Selectivity Profile | FGFRs prominently labeled | FGFR2 and FGFR4 in top 10 targets |
| Click Chemistry Compatibility | Efficient conjugation with azide reagents | >90% conjugation efficiency |
Materials Required: Hepatocellular carcinoma cell lines (Hep3B, Huh7), complete growth media (DMEM with 10% FBS and 1% penicillin-streptomycin), this compound probe, DMSO vehicle control, competition compound (this compound), cell culture equipment (incubator, biosafety cabinet), lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).
Procedure:
Cell Culture Preparation:
Experimental Treatment:
Cell Lysis and Protein Extraction:
Materials Required: Biotin-azide conjugate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), copper(II) sulfate, sodium ascorbate, PBS, streptavidin-agarose beads, wash buffers (2% SDS in PBS; 1 M NaCl in PBS; standard PBS), urea lysis buffer (8 M urea in 50 mM Tris-HCl, pH 8.0), sequencing-grade modified trypsin.
Procedure:
Click Chemistry Reaction:
Streptavidin Enrichment:
On-Bead Digestion:
Figure 1: Competitive ABPP Workflow for this compound Target Identification
Rationale: Phosphoproteomics enables global mapping of phosphorylation changes induced by this compound treatment, providing insights into kinase signaling networks and downstream pathway regulation beyond direct targets. This approach captures both the intended on-target effects on FGFR signaling and unexpected consequences of off-target engagements.
Materials and Procedure:
Sample Preparation:
Phosphopeptide Enrichment:
LC-MS/MS Analysis:
Data Processing:
The power of ABPP is significantly enhanced when integrated with complementary omics approaches. Transcriptomics and proteomics provide orthogonal validation of functional consequences of target engagement, while phosphoproteomics offers direct readout of kinase network perturbations. This integrated approach revealed that this compound induces autophagy by directly binding and activating AMPKα1 through covalent modification at Cys185, a finding that was consistent across multiple omics layers and contributed to understanding its anti-tumor activity in HCC cells [1].
Integration Methodology:
Data Alignment:
Multi-layer Correlation:
Functional Annotation:
Figure 2: Multi-Omics Integration Strategy for Comprehensive Mechanism Elucidation
Bioinformatic Analysis Pipeline:
Raw Data Processing:
Target Identification:
Functional Enrichment Analysis:
AMPKα1 Covalent Binding Validation:
Immunoprecipitation and Western Blot:
Site-Directed Mutagenesis:
Functional Assays:
Table 3: Key Targets Identified Through this compound ABPP Profiling
| Target Protein | Fold Enrichment | Function | Validation Status |
|---|---|---|---|
| FGFR4 | 12.5 | Receptor tyrosine kinase | Primary target, confirmed |
| FGFR2 | 9.8 | Receptor tyrosine kinase | Primary target, confirmed |
| EGFR | 7.2 | Epidermal growth factor receptor | Previously known, confirmed |
| SRC | 6.5 | Proto-oncogene tyrosine kinase | Previously known, confirmed |
| AMPKα1 | 5.9 | Cellular energy sensor | Novel target, validated |
| YES1 | 5.3 | Tyrosine-protein kinase | Previously known, confirmed |
The application of activity-based protein profiling to this compound has revealed a comprehensive target landscape that extends well beyond its intended FGFR targets. The discovery of AMPKα1 as a novel covalent target and the elucidation of its role in activating autophagy highlights the power of ABPP to uncover unexpected mechanisms that contribute to a compound's overall pharmacological profile. This integrated approach has provided a molecular roadmap to refine covalent kinase inhibitors for improved specificity and therapeutic outcomes in oncology, particularly for hepatocellular carcinoma and other FGFR-driven malignancies [1].
The ABPP platform described in these application notes provides a robust framework that can be extended to other covalent inhibitors across target classes. The combination of chemical proteomics with multi-omics validation represents a paradigm for comprehensive drug mechanism elucidation that can accelerate the development of targeted therapies with improved efficacy and reduced off-target toxicity. Future applications could include tissue-specific profiling, investigation of resistance mechanisms, and patient stratification strategies based on individual target expression patterns [2] [1] [3].
Figure 3: this compound Signaling Pathways and Cellular Effects in Hepatocellular Carcinoma
This compound represents a first-in-class irreversible covalent pan-FGFR inhibitor that has shown significant promise in oncology therapeutics, particularly for tumors with FGFR pathway dysregulation. As a covalent kinase inhibitor, this compound features a reactive acrylamide group designed to form a covalent bond with conserved cysteine residues in the p-loop of FGFR proteins (specifically Cys477 in FGFR4), enabling it to overcome resistance due to gatekeeper mutations that often plague ATP-competitive inhibitors [1] [2]. Despite its potent anti-FGFR activity, comprehensive selectivity profiling remained incomplete until recent advances in chemoproteomic approaches. The integrative multi-omics strategy for this compound target identification combines chemical proteomics, phosphoproteomics, transcriptomics, and proteomics to elucidate both on-target engagements and off-target effects, providing a systems-level understanding of its mechanism of action in cancer cells [1].
The development of covalent kinase inhibitors like this compound presents a unique challenge: while the covalent binding mechanism enhances potency and duration of action, it also increases the risk of off-target interactions leading to unintended toxicity. Traditional target identification methods often fail to capture the full spectrum of protein engagements, particularly for irreversible inhibitors. The application notes presented here detail a comprehensive activity-based protein profiling (ABPP) platform that enables researchers to systematically identify direct cellular targets of this compound across the entire proteome, while downstream multi-omics analyses reveal functional consequences of these interactions [1]. This integrated approach has revealed that this compound engages with unexpected targets beyond the FGFR family, including AMPKα1, which contributes to its biological activity through induction of autophagy in hepatocellular carcinoma cells [1].
The foundation of successful target identification lies in the design of a functional chemical probe that preserves the biological activity of the parent compound while incorporating functionality for downstream detection and enrichment. For this compound, probe design involved the strategic incorporation of a terminal alkyne handle at a position that does not interfere with its non-covalent binding interactions or covalent binding capability. This alkyne tag serves as a bioorthogonal chemical handle for subsequent click chemistry conjugation with either fluorescent azides for visualization or biotin azides for enrichment, enabling both qualitative assessment and quantitative profiling of protein targets [1]. Critically, the alkyne moiety must be attached through an appropriate linker that minimizes steric hindrance and maintains the physicochemical properties of the original inhibitor.
Synthetic Strategy: The this compound probe (FP) is synthesized by appending a PEG-based spacer terminated with a terminal alkyne to the core structure of this compound, avoiding modification of key pharmacophoric elements, particularly the acrylamide warhead responsible for covalent binding and the hinge-binding region that determines kinase selectivity.
Analytical Validation: Confirm probe identity and purity through LC-MS and NMR spectroscopy, ensuring the absence of unreacted starting materials or side products that could complicate subsequent experiments.
Before proceeding with target identification experiments, thorough validation of the this compound probe's functional equivalence to the parent compound is essential.
Table: Functional Validation Assays for this compound Probe
| Assay Type | Experimental Details | Expected Results | Acceptance Criteria |
|---|---|---|---|
| Cell Viability | Hep3B and Huh7 cells treated with 0-10 μM this compound or FP for 72 hours | Concentration-dependent decrease in viability | IC50 values of FP within 1.5-fold of this compound |
| Colony Formation | Cells treated with compounds for 14 days, colonies stained and counted | Significant reduction in colony number | >70% inhibition at 1 μM for both compounds |
| Western Blot Analysis | Assessment of FGFR signaling pathways after treatment | Decreased p-FGFR, p-AKT, p-MAPK | Similar inhibition patterns for this compound and FP |
| Cellular Labeling | Live cell labeling with FP, click reaction with rhodamine-azide | Dose-dependent increase in fluorescence | Distinct band pattern with expected FGFR molecular weights |
The biological validation should demonstrate that FP recapitulates the antiproliferative effects of this compound, with similar IC50 values in hepatocellular carcinoma cell lines (Hep3B and Huh7) [1]. Furthermore, FP must exhibit equivalent inhibition of FGFR downstream signaling pathways, as evidenced by concentration-dependent reduction in phosphorylation of FRS2, AKT, and MAPK in Western blot analyses [1]. The functionality of the alkyne handle should be confirmed through in-gel fluorescence visualization after click chemistry conjugation with rhodamine-azide, showing dose-dependent labeling of specific protein bands that can be competed with excess unmodified this compound [1].
Maintain hepatocellular carcinoma cells (Hep3B or Huh7) in appropriate media (DMEM or RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 humidified incubator. For competitive ABPP experiments, seed cells at 70% confluence in 15-cm plates and allow to adhere for 24 hours. Prepare three experimental conditions:
Critical consideration: Perform biological replicates (n≥3) to ensure statistical robustness in subsequent quantitative proteomic analysis. Optimization of concentration and timing may be necessary for different cell lines based on FP permeability and turnover rates of target proteins [1].
After treatment, harvest cells using mild trypsinization and wash twice with cold PBS. Lyse cells using NP-40 lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, supplemented with protease and phosphatase inhibitors) with sonication on ice (3 pulses of 10 seconds each at 20% amplitude). Clarify lysates by centrifugation at 16,000 × g for 15 minutes at 4°C and determine protein concentration using BCA assay.
Table: Click Chemistry Reaction Setup for Biotin Conjugation
| Component | Final Concentration | Volume for 1 mg Protein |
|---|---|---|
| Cell Lysate | 1-2 mg/mL | Variable to 500 μL |
| Biotin-Azide | 50 μM | 5 μL of 5 mM stock |
| TBTA Ligand | 100 μM | 10 μL of 10 mM stock in DMSO:t-BuOH 1:4 |
| CuSO4 | 1 mM | 10 μL of 100 mM stock |
| TCEP | 1 mM | 10 μL of 100 mM stock in water |
| Reaction Buffer | 1X PBS | To 1 mL final volume |
Incubate the click reaction for 1 hour at room temperature with gentle rotation. Terminate the reaction by adding 5 volumes of cold acetone and precipitate at -20°C for 4 hours or overnight. Centrifuge at 8,000 × g for 10 minutes, wash acetone pellet twice with cold methanol, and air dry. Resuspend pellets in 1 mL PBS with 1% SDS and gentle heating at 60°C for 10 minutes [1].
For streptavidin enrichment of biotinylated proteins, pre-clear resuspended proteins with control agarose beads for 30 minutes at 4°C. Incubate with high-capacity streptavidin-agarose beads (100 μL bead slurry per 1 mg protein) overnight at 4°C with rotation. Wash beads sequentially with: (1) 1% SDS in PBS, (2) 6 M urea in PBS, (3) 1 M NaCl in PBS, and (4) 50% isopropanol in PBS (10 bead volumes each). Perform a final wash with HPLC-grade water before on-bead trypsin digestion [1].
Resuspend streptavidin beads in 50 mM ammonium bicarbonate buffer (pH 8.0) and add 1 μg trypsin/Lys-C mix per 100 μg estimated captured protein. Incubate at 37°C for 16 hours with gentle shaking. Add 1% trifluoroacetic acid (TFA) to stop digestion and collect supernatant. Wash beads with 60% acetonitrile/0.1% TFA and pool with initial supernatant. Desalt peptides using C18 StageTips following standard protocols and dry completely in a vacuum concentrator. Resuspose peptides in 0.1% formic acid for LC-MS/MS analysis [1].
Table: LC-MS/MS Parameters for Target Identification
| Parameter | Setting | Notes |
|---|---|---|
| LC System | Nanoflow UHPLC | Easy-nLC 1200 or equivalent |
| Column | 75 μm × 25 cm C18 | 1.9 μm particle size |
| Gradient | 5-30% B in 120 min | A: 0.1% FA; B: 80% ACN/0.1% FA |
| Flow Rate | 300 nL/min | Constant flow mode |
| MS Instrument | Orbitrap Fusion Lumos | Or equivalent high-resolution instrument |
| MS1 Resolution | 120,000 @ m/z 200 | Scan range 350-1550 m/z |
| MS1 AGC Target | Standard | Maximum injection time 50 ms |
| Data-Dependent MS2 | Top 20 most intense ions | Cycle time 3 seconds |
| MS2 Resolution | 30,000 @ m/z 200 | HCD fragmentation |
| Collision Energy | 30% | Stepped ±5% |
| Dynamic Exclusion | 60 seconds | ±10 ppm window |
Operate the mass spectrometer in data-dependent acquisition mode with the parameters outlined above. For quantitative comparisons, consider using tandem mass tag (TMT) labeling instead of label-free quantification for improved accuracy, though the competitive ABPP approach also works effectively with label-free quantification [1]. Include quality control samples (HeLa cell digest or similar) to monitor instrument performance throughout the acquisition sequence.
Process raw MS files using MaxQuant (version 2.0.3.0) or similar software against the human UniProt database. Enable the match-between-runs feature to maximize identification across samples. Search parameters should include: carbamidomethylation of cysteine as fixed modification; oxidation of methionine and protein N-terminal acetylation as variable modifications; trypsin/P as enzyme with up to 2 missed cleavages; and LFQ quantification with minimum ratio count of 2 [1].
For target identification, apply the following stringent criteria:
Bioinformatic analysis of identified targets should include Gene Ontology enrichment analysis using tools like DAVID or clusterProfiler to identify overrepresented biological processes, molecular functions, and cellular components. Kinase enrichment analysis can be performed using specialized resources like KEA3 or KinaseLibrary to identify significantly enriched kinase families among the targets [1].
Prioritize candidate targets based on abundance, competition efficiency, and potential biological relevance. For kinase targets, validate direct binding using:
For novel non-kinase targets like AMPKα1 identified in the original study [1], employ additional validation strategies:
To complement the chemical proteomic data and obtain a systems-level view of this compound's effects on cellular signaling, perform global phosphoproteomic analysis. Treat Hep3B cells with 1 μM this compound or DMSO control for 3 hours (n=4 biological replicates). Process samples using the EasyPhos protocol or similar phosphopeptide enrichment method, enriching phosphopeptides using TiO2 or IMAC beads prior to LC-MS/MS analysis [1].
Data analysis should identify significantly altered phosphorylation sites (fold change > 1.5, p-value < 0.05), with particular attention to known FGFR signaling nodes and unexpected pathways that may reveal off-target effects. Kinase-substrate enrichment analysis (KSEA) can help infer kinase activities from the phosphoproteomic data, connecting altered phosphorylation patterns to specific targeted kinases [1].
The power of this approach lies in integrating multiple data types to build a comprehensive network of this compound's cellular actions. Combine datasets from:
Visualization of this multi-omics network can be achieved using tools like Cytoscape, illustrating the connections between direct targets, affected signaling pathways, and downstream functional effects. This integrated approach revealed, for example, that this compound binding to AMPKα1 activates autophagy in hepatocellular carcinoma cells, an off-target effect that may contribute to its anti-tumor activity [1].
The integrated protocol described herein provides a comprehensive framework for target identification of covalent kinase inhibitors, with specific application to this compound. This approach has demonstrated that this compound engages with multiple targets beyond its intended FGFR family, including AMPKα1 as a novel covalent target at Cys185, which contributes to its cellular effects through activation of autophagy [1]. The methods detailed can be adapted to other covalent inhibitors with appropriate modification of probe design and experimental parameters.
This multi-omics profiling approach offers several key advantages for drug development: (1) identification of off-target liabilities early in development; (2) revelation of novel mechanisms that may contribute to efficacy or toxicity; and (3) comprehensive molecular understanding of compound action that informs clinical translation. The discovery that this compound also shows efficacy in gastric cancer by targeting the BAG2/CHIP axis and promoting apoptosis further demonstrates the value of comprehensive target identification in revealing additional therapeutic applications [3].
This compound represents a significant advancement in targeted cancer therapy as a first-in-class irreversible covalent pan-FGFR inhibitor with demonstrated efficacy against all four FGFR subtypes (FGFR1-4). This small molecule inhibitor exhibits potent enzymatic inhibition with IC50 values of 3.09 nM, 4.3 nM, 27 nM, and 45.3 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively [1]. The therapeutic significance of this compound stems from its unique covalent binding mechanism that targets a conserved cysteine residue (Cys477 in FGFR4) in the P-loop of the FGFR kinase domain, forming a durable covalent bond that results in prolonged pathway suppression [2]. This irreversible binding modality provides a pharmacological advantage over reversible FGFR inhibitors by maintaining target suppression even after drug clearance and potentially overcoming resistance mediated by gatekeeper mutations [2] [3].
The FGFR signaling pathway plays crucial roles in cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of this pathway through amplification, mutations, or fusions occurs frequently in various malignancies, including hepatocellular carcinoma (HCC), lung adenocarcinoma (LUAD), and other solid tumors [2] [4] [3]. This compound has shown particular promise in addressing therapeutic resistance in platinum-resistant cancers, where it maintains efficacy against FGFR-dependent signaling even in the presence of resistance-conferring gatekeeper mutations [2] [4]. The application of pull-down assays using specifically designed this compound probes enables comprehensive identification of both on-target and off-target interactions, providing critical insights into its complete mechanism of action and potential therapeutic applications.
The foundation of successful this compound pull-down assays relies on the strategic design of functional chemical probes that maintain the native biological activity of the parent compound while incorporating necessary handles for affinity purification. Researchers have developed an alkyne-tagged this compound probe (FP) by appending a terminal alkyne group to the this compound structure, creating a functional chemical tool compatible with click chemistry applications [2]. This design preserves the reactive acrylamide warhead that facilitates covalent binding to target proteins while introducing the alkyne handle for subsequent bioconjugation. Critical validation experiments demonstrate that the this compound probe maintains biological potency comparable to the parent compound, effectively suppressing cell proliferation in Hep3B and Huh7 hepatocellular carcinoma cells and inhibiting FGFR downstream signaling pathways in a concentration-dependent manner [2].
Table: this compound Probe Characterization and Validation
| Validation Parameter | Experimental Method | Key Findings |
|---|---|---|
| Cell Viability | CCK-8 assay in Hep3B/Huh7 cells | FP suppressed proliferation similarly to this compound |
| Pathway Inhibition | Western blot for p-FGFR, p-AKT, p-ERK | Concentration-dependent inhibition of downstream signaling |
| Probe Labeling | Click chemistry with rhodamine-azide | Concentration-dependent protein labeling, visualizing FGFRs |
| Specificity Confirmation | Competitive ABPP with this compound pretreatment | Reduced FP labeling confirming target engagement |
The functional integrity of the this compound probe is further confirmed through colony formation assays and assessment of FGFR pathway inhibition, establishing that the incorporation of the alkyne tag does not significantly alter the compound's biological activity or target engagement profile [2]. This careful validation ensures that results obtained from pull-down assays using the this compound probe accurately reflect the interactions of the native compound, providing confidence in downstream proteomic analyses and target identification efforts.
A sophisticated integrative multi-omics approach maximizes the information obtained from this compound pull-down assays, enabling comprehensive characterization of both direct targets and downstream functional consequences. This methodology combines chemical proteomics with phosphoproteomics, transcriptomics, and proteomics to build a complete picture of this compound's cellular mechanisms [2]. The chemical proteomics component identifies direct binding partners through activity-based protein profiling (ABPP), while phosphoproteomics reveals changes in signaling pathways resulting from target engagement. Complementary transcriptomic and proteomic analyses provide insights into downstream gene expression and protein abundance changes, offering a systems-level view of this compound's effects on cancer cells.
The experimental workflow begins with cell treatment using the validated this compound probe, followed by lysis and click chemistry-mediated conjugation to biotin-azide for affinity enrichment. Captured proteins are then subjected to LC-MS/MS analysis for identification, with parallel samples processed for phosphoproteomic, transcriptomic, and proteomic profiling [2]. This multidimensional dataset enables the construction of comprehensive this compound action networks, distinguishing direct targets from downstream consequences and revealing novel mechanisms such as the unexpected engagement of AMPKα1 and induction of autophagy [2]. The integration of these diverse data streams provides unprecedented resolution of drug mechanisms, offering valuable insights for further optimization of covalent FGFR inhibitors.
This compound demonstrates potent inhibition across all four FGFR family members, with particularly strong activity against FGFR1 and FGFR2, as evidenced by low nanomolar IC50 values [1]. The compound exerts its effects through covalent engagement with a conserved cysteine residue located in the P-loop of the FGFR kinase domain (Cys477 in FGFR4), effectively locking the kinase in an inactive "DFG-out" conformation that prevents ATP binding and subsequent activation [2] [3]. This unique binding mode enables this compound to overcome resistance mediated by gatekeeper mutations that often compromise the efficacy of reversible FGFR inhibitors, representing a significant advantage in therapeutic settings where resistance mechanisms limit treatment options [2].
The downstream consequences of FGFR inhibition by this compound include suppression of key signaling pathways, most notably the MAPK/ERK and PI3K/AKT cascades, which are critical regulators of cell proliferation and survival [2] [4]. In hepatocellular carcinoma models, this compound treatment results in concentration-dependent reduction of phosphorylated FGFR, AKT, and MAPK, demonstrating effective pathway suppression at the molecular level [2]. This inhibition translates to potent anti-proliferative effects across multiple FGFR-dependent cancer models, including lung adenocarcinoma, gastric cancer, and hepatocellular carcinoma, with EC50 values typically in the single- to double-digit nanomolar range [2] [4] [1]. The consistent suppression of these essential signaling pathways across diverse cellular contexts underscores the therapeutic potential of this compound in FGFR-driven malignancies.
A groundbreaking discovery emerging from comprehensive chemical proteomic profiling of this compound is its unexpected engagement with AMPKα1 (adenosine monophosphate-activated protein kinase α1), revealed as a novel off-target interaction with potential therapeutic implications [2]. Through competitive ABPP experiments in Hep3B hepatocellular carcinoma cells, researchers identified Cys185 as the covalent binding site on AMPKα1, demonstrating that this compound directly binds to and activates this central metabolic regulator [2]. This unanticipated interaction expands the mechanistic understanding of this compound beyond FGFR inhibition, revealing connections to autophagy induction and metabolic regulation that may influence its overall anti-tumor activity.
The functional consequences of AMPKα1 engagement include induction of autophagy through direct binding and activation of AMPKα1, creating a protective cellular response that potentially modulates the compound's cytotoxicity [2]. This discovery is particularly significant given the established role of protective autophagy in limiting the efficacy of targeted therapies, as demonstrated in lung adenocarcinoma models where combination of this compound with autophagy inhibitors significantly enhanced its cytotoxic effects [4]. The identification of AMPKα1 as a novel this compound target highlights the power of unbiased chemoproteomic approaches in revealing unexpected drug interactions that may inform rational combination strategies and guide further optimization of covalent FGFR inhibitors.
Table: this compound Inhibitory Potency Against FGFR Family Members
| FGFR Isoform | IC50 (nM) | Cellular Context | Experimental Method |
|---|---|---|---|
| FGFR1 | 3.09 | Ba/F3 cells | Cell-free kinase assay [1] |
| FGFR2 | 4.3 | Ba/F3 cells | Cell-free kinase assay [1] |
| FGFR3 | 27 | Ba/F3 cells | Cell-free kinase assay [1] |
| FGFR4 | 45.3 | Ba/F3 cells | Cell-free kinase assay [1] |
| FGFR1 V561M | 58 | Gatekeeper mutant | Cell proliferation assay [2] |
| EGFR | 204 | Broad kinase panel | Selectivity screening [2] |
Comprehensive profiling of this compound across diverse cellular models has revealed its broad anti-proliferative activity against multiple cancer types, with particular potency in FGFR-dependent contexts. In specialized Ba/F3 cells engineered to depend on specific FGFR family members, this compound demonstrated nanomolar potency (EC50 values ranging from 1-93 nM), effectively suppressing proliferation through targeted pathway inhibition [2] [1]. The compound maintains notable activity against gatekeeper mutants of FGFR1 and FGFR2, which typically confer resistance to reversible inhibitors, with reported EC50 values of approximately 58 nM against the FGFR2 V564F mutant [2]. This preservation of activity against resistance-conferring mutations underscores the therapeutic value of covalent inhibition strategies in overcoming treatment limitations.
The cellular selectivity of this compound has been evaluated across diverse cancer models, including NCI-H2077, NCI-H1581, H520, Kato III, and SKOV-3 cells, where it consistently demonstrates robust anti-proliferative effects in FGFR-driven contexts [1]. In lung adenocarcinoma models, this compound significantly inhibited proliferation, colony formation, and migration of both chemosensitive A549 and cisplatin-resistant A549/DDP cells, while simultaneously inducing mitochondria-mediated apoptosis [4]. The compound's ability to maintain efficacy in resistant cell populations highlights its potential utility in challenging clinical contexts where conventional therapies have failed, particularly in platinum-resistant settings where treatment options are limited.
Chemical proteomic approaches using the this compound probe have enabled systematic identification of both on-target engagements and off-target interactions, providing a comprehensive selectivity profile across the human proteome. Competitive ABPP experiments in Hep3B hepatocellular carcinoma cells revealed 422 potential target proteins that demonstrated significant reduction in this compound probe labeling upon competition with the native compound (fold change >2, p<0.05) [2]. As expected, FGFR2 and FGFR4 were identified among the top 10 kinase targets, while FGFR1 and FGFR3 were not detected, likely reflecting their lower expression levels in Hep3B cells rather than absence of binding [2]. This extensive profiling confirms the primary engagement with FGFR family members while revealing a limited set of off-target interactions that inform understanding of the compound's overall mechanism.
Beyond the expected FGFR engagements, the chemoproteomic analysis identified previously unrecognized targets of this compound, including known off-targets such as EGFR and SRC, alongside novel interactions such as AMPKα1 [2]. The limited number of off-target engagements reflects the remarkable selectivity of this compound despite its covalent mechanism, which typically increases the risk of promiscuous binding due to the reactive warhead. This favorable selectivity profile likely contributes to the compound's well-defined pharmacological effects and reduces the potential for off-target toxicity. The identification of AMPKα1 binding represents both a potential liability and an opportunity, as this interaction may contribute to protective autophagy that limits efficacy, while simultaneously suggesting rational combination strategies with autophagy inhibitors to enhance therapeutic outcomes [2] [4].
The This compound pull-down assay begins with the preparation of the functional chemical probe, which incorporates an alkyne handle at a position that does not interfere with target engagement or biological activity [2]. The probe is synthesized by appending a terminal alkyne to the this compound scaffold, maintaining the critical acrylamide warhead that mediates covalent binding to target proteins. Before proceeding with pull-down experiments, the functional probe must be rigorously validated through comparison with native this compound in cellular viability assays and pathway inhibition studies to confirm preserved activity [2].
Diagram: FGFR Signaling Pathway and this compound Inhibition Mechanism
The FGF/FGFR signaling axis begins with ligand binding to the extracellular immunoglobulin-like domains of FGFR, leading to receptor dimerization, trans-autophosphorylation, and initiation of downstream signaling cascades [3]. Key downstream pathways include the RAS/RAF/MEK/ERK pathway (regulating proliferation and differentiation) and the PI3K/AKT/mTOR pathway (controlling survival and metabolism) [2] [3]. This compound potently inhibits this network through covalent binding to a conserved cysteine residue in the kinase P-loop, effectively suppressing both major branches of FGFR signaling and inducing growth arrest and apoptosis in dependent cancers [2].
Diagram: Multimodal Mechanism of this compound Action in Cancer Cells
The anti-tumor activity of this compound extends beyond canonical FGFR pathway inhibition to include multiple mechanisms that collectively contribute to its efficacy. The primary mechanism involves direct covalent inhibition of FGFR1-4, suppressing downstream survival and proliferation signals and leading to cell cycle arrest and apoptosis [2] [4]. Simultaneously, the unexpected engagement of AMPKα1 at Cys185 induces autophagy through AMPK activation, creating a protective response that can limit the compound's cytotoxicity [2]. This discovery explains observations in lung adenocarcinoma models, where this compound treatment alone induced protective autophagy, while combination with autophagy inhibitors (chloroquine, 3-MA) significantly enhanced its anti-tumor effects [4].
The functional integration of these mechanisms reveals a complex pharmacological profile where desired FGFR inhibition coexists with compensatory cellular responses. Understanding this network enables rational combination strategies that leverage this compound's potent FGFR inhibition while counteracting protective autophagy through complementary agents [2] [4]. This systems-level perspective, enabled by comprehensive pull-down assays and multi-omics integration, provides a roadmap for maximizing therapeutic efficacy and informs future development of covalent kinase inhibitors with optimized selectivity and combination potential.
Successful implementation of this compound pull-down assays requires careful parameter optimization across multiple steps to maximize specific binding while minimizing non-specific interactions. Key considerations include:
The comprehensive target profiling of this compound through pull-down assays provides valuable insights with broad applications in cancer drug discovery and translational research. The identification of both on-target FGFR engagements and unexpected off-targets like AMPKα1 enables more informed development of covalent kinase inhibitors with optimized selectivity profiles [2]. These findings directly inform combination therapy strategies, as demonstrated by the enhanced efficacy observed when combining this compound with autophagy inhibitors in lung adenocarcinoma models [4]. This approach provides a template for rational combination design based on complete mechanistic understanding rather than empirical screening.
From a translational perspective, the multi-omics framework applied to this compound characterization establishes a powerful paradigm for comprehensive preclinical evaluation of targeted therapies [2]. This approach enables researchers to simultaneously assess intended target engagement, identify potential resistance mechanisms, and discover rational combination opportunities early in the development process. The integration of chemical proteomics with functional genomics and phenotypic screening creates a comprehensive dataset that accelerates optimization of drug candidates and informs clinical translation strategies. As covalent inhibitors gain increasing prominence in targeted therapy, the methodologies and insights derived from this compound pull-down assays provide an invaluable resource for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
Q1: What is the solubility of FIIN-2, and what is the recommended solvent? A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare stock solutions in DMSO for in vitro studies.
| Solvent | Solubility | Recommended Stock Concentration |
|---|---|---|
| DMSO | ≥ 100 mg/mL (≥ 157.55 mM) [1] | 10 mM to 100 mM |
Q2: How should I prepare a this compound stock solution in DMSO? A2: Follow this protocol to prepare a 10 mM stock solution [1]:
Q3: What are the critical considerations for using DMSO in cellular assays? A3: While DMSO is indispensable, it is not biologically inert. Key considerations include:
Q4: How can I deliver this compound to in vivo models if it is dissolved in DMSO? A4: For in vivo administration, the DMSO stock solution must be diluted into a biologically compatible solvent system. Here is one proven protocol [1]:
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitate forms upon addition to aqueous cell culture media. | Rapid transition from organic solvent to aqueous buffer. | Ensure slow, dropwise addition of the stock solution into the media while vortexing. Pre-dilute the stock in a small volume of media before adding to the main culture vessel. |
| High background toxicity or unusual signaling changes in control groups. | Solvent toxicity from excessive DMSO concentration. | Reduce the final DMSO concentration to ≤0.1%. Verify that the vehicle control exhibits no significant effects compared to an untreated group. |
| Inconsistent biological activity or suspected compound degradation. | Repeated freeze-thaw cycles of the stock solution or hydrolysis. | Store stock solutions at -80°C in single-use aliquots. Avoid repeated warming to room temperature. |
To contextualize your experiments, this compound is an irreversible, covalent pan-FGFR inhibitor. It forms a covalent bond with a cysteine residue in the P-loop of FGFRs, leading to sustained inhibition. The following diagram illustrates a recommended workflow for treating cells with this compound, from stock preparation to analysis, while accounting for DMSO effects.
The table below summarizes the quantitative data and conditions for preparing FIIN-2 stock solutions.
| Parameter | Details & Conditions |
|---|---|
| Molecular Weight | 634.73 g/mol [1] [2] |
| CAS Number | 1633044-56-0 [1] [2] |
| Solubility in DMSO | ≥ 100 mg/mL (157.55 mM) [1] |
| Recommended Stock Concentration | 10 mM (ready-to-use solution from suppliers) [1] |
| Purity | 99.83% (from one supplier batch) [2] |
| Solid Form Storage | -20°C for 3 years; 4°C for 2 years [1] |
| Solution Storage (DMSO) | -80°C for 2 years; -20°C for 1 year [1] |
Key Considerations for Preparation:
Q1: My this compound stock solution has precipitated. What should I do?
Q2: I am getting inconsistent results in my cellular assays. What could be the reason?
Q3: How do I prepare a working solution for in vivo studies in mice?
This is a common method to assess the anti-proliferative effects of this compound, based on cited research [1] [2].
Workflow Overview:
Detailed Steps:
This compound is an irreversible, pan-FGFR inhibitor [1] [2]. It covalently binds to a conserved cysteine residue (Cys486 in FGFR1) in the ATP-binding site of the kinase, leading to permanent inhibition [3]. This mechanism allows it to potently inhibit all four FGFR isoforms (FGFR1-4) and even overcome certain resistance mutations, such as the gatekeeper mutation V564F in FGFR2 [1].
The following diagram illustrates the signaling pathway targeted by this compound and its cellular consequences.
| Kinase Target | Inhibition Type | IC50 / Binding Affinity | Key Findings & Experimental Context |
|---|---|---|---|
| FGFR1 | Primary (on-target) | IC50: 3.09 nM [1] | Irreversible, covalent pan-FGFR inhibitor [2]. |
| FGFR2 | Primary (on-target) | IC50: 4.3 nM [1] | Irreversible, covalent pan-FGFR inhibitor [2]. |
| FGFR3 | Primary (on-target) | IC50: 27 nM [1] | Irreversible, covalent pan-FGFR inhibitor [2]. |
| FGFR4 | Primary (on-target) | IC50: 45.3 nM [1] | Irreversible, covalent pan-FGFR inhibitor [2]. |
| AMPKα1 | Novel Off-target | Covalent binding at Cys185 [2] [3] | Identified via chemoproteomic profiling in HCC cells; binding induces autophagy [2] [3]. |
| EGFR, SRC | Known Off-target | Not fully quantified [2] | Mentioned as moderately potent targets in previous literature [2]. |
The discovery of AMPKα1 as an off-target was achieved through an integrative multi-omics approach [2]. Here is a detailed breakdown of the key methodology:
This workflow for systematic off-target identification is illustrated below:
Based on the molecular mechanisms revealed by the research, here are some anticipated issues and their solutions.
Q1: My experiments with this compound show unexpected induction of autophagy in my cancer cell models. Is this a known effect? A1: Yes. Recent research has identified that this compound covalently binds to and activates AMPKα1, a key regulator of cellular energy and a known inducer of autophagy [2] [3]. This is an off-target effect, separate from its intended action on FGFR signaling. You can confirm this in your system by monitoring AMPK activation markers.
Q2: How can I determine if my observed phenotypic effects are due to FGFR inhibition or off-target binding? A2:
Q3: The selectivity profile suggests this compound could have significant cellular toxicity. How can I manage this? A3: The identification of 422 potential protein targets underscores this risk [2].
The table below summarizes the primary on-target and off-target interactions of this compound, which is crucial for understanding its selectivity profile.
| Kinase Target | Interaction Type | Experimental IC₅₀ / Evidence | Notes & Clinical Implications |
|---|---|---|---|
| FGFR1 | On-target, Covalent | < 10 nM [1] | Primary target; high potency. |
| FGFR2 | On-target, Covalent | < 10 nM [1] | Primary target; high potency. |
| FGFR3 | On-target, Covalent | < 10 nM [1] | Primary target; high potency. |
| FGFR4 | On-target, Covalent | ~12-31 nM [1] | Primary target; slightly lower potency vs. FGFR1-3. |
| AMPKα1 | Off-target, Covalent | Chemoproteomic identification [2] | Novel finding; binds to Cys185; may influence anti-tumor activity via autophagy [2]. |
| SRC | Off-target, Covalent | 330 nM [1] | Moderate potency; may contribute to side effects like skin toxicities [1]. |
| YES | Off-target, Covalent | 365 nM [1] | Moderate potency; related to SRC [1]. |
| EGFR | Off-target, Covalent | Moderate potency (literature) [2] | Known off-target from previous studies. |
This methodology is key to identifying this compound's direct targets, both known and novel [2].
The following diagram illustrates the core workflow of this chemoproteomic profiling method.
Q1: Our cell-based assays show unexpected activation of autophagy pathways. Could this be related to this compound off-target activity? A1: Yes. Recent research using an integrative multi-omics approach identified AMPKα1 as a novel off-target of this compound. This compound covalently binds to Cys185 on AMPKα1, leading to its activation and induction of autophagy. This mechanism can influence the compound's overall anti-tumor activity and should be investigated in your models [2].
Q2: How does this compound's selectivity compare to other clinical-stage covalent FGFR inhibitors? A2: this compound is less selective than inhibitors like PRN1371. While this compound and TAS-120 (Futibatinib) covalently bind and inhibit SRC and YES, PRN1371 shows negligible activity against these kinases. This profile makes PRN1371 a more selective FGFR inhibitor and may contribute to a different clinical toxicity spectrum [1].
Q3: The potency of this compound drops significantly in our resistant cell lines with gatekeeper mutations. Is this expected? A3: Yes, though the effect varies by mutation. This compound's potency is significantly reduced against various FGFR gatekeeper mutants (e.g., ~15-fold for FGFR3(V555M), ~95-fold for FGFR2(V564F)). This is a common challenge, and the degree of resistance is inhibitor-specific. For example, TAS-120 may be more effective against certain mutants like FGFR2(V564F) than this compound [1].
| Problem | Possible Cause | Solution |
|---|---|---|
| High background in chemoproteomics | Non-specific binding of the probe or streptavidin beads. | Include robust competition controls (this compound pre-treatment). Optimize wash stringency after enrichment (e.g., high salt, detergent concentration) [2]. |
| Weak inhibition of downstream signaling | Engagement of off-target pathways (e.g., AMPK) compensating for FGFR inhibition. | Use phosphoproteomics to map global signaling changes and identify bypass pathways. Validate findings with siRNA or specific AMPK inhibitors [2]. |
| Inconsistent activity in cell vs. biochemical assays | Off-target effects in the complex cellular environment influencing the net phenotypic outcome. | Employ the multi-omics workflow (chemoproteomics, phosphoproteomics, proteomics, transcriptomics) to build a comprehensive network of this compound's actions and identify confounding factors [2]. |
The following table summarizes key quantitative data on FIIN-2's activity against FGFR4 and related kinases.
| Target | IC50 (Half-Maximal Inhibitory Concentration) | Experimental Context | Key Findings |
|---|---|---|---|
| FGFR4 (Wild-type) | 12 - 31 nM [1] | In vitro kinase assay | Confirms this compound as a potent pan-FGFR inhibitor. |
| FGFR4 (V550L Gatekeeper mutant) | 255 nM [1] | In vitro kinase assay | ~12-fold potency decrease compared to wild-type, but retains activity [1]. |
| SRC Kinase | 330 nM [1] | In vitro kinase assay | Off-target activity due to covalent binding to analogous P-loop cysteine [1]. |
To help you validate and work with this compound, here are the methodologies for core experiments cited in the literature.
This protocol confirms the formation of a covalent adduct between this compound and the target kinase [1].
This protocol determines the IC50 value of this compound against wild-type and mutant FGFR4 [1].
Issue: Lower-than-expected potency against FGFR4.
Issue: Observed off-target effects in cellular assays.
The diagrams below illustrate this compound's unique binding mechanism and a generalized workflow for its experimental evaluation.
Diagram 1: this compound's Covalent Binding Mechanism to FGFR4
This compound forms a covalent bond with a cysteine residue (Cys552) in the P-loop of FGFR4's kinase domain. This binding stabilizes the kinase in an inactive "DFG-out" conformation, which physically blocks ATP binding and subsequent catalytic activity [2] [1].
Diagram 2: Experimental Workflow for Evaluating this compound
This compound is a next-generation, irreversible covalent pan-FGFR inhibitor specifically designed to overcome a major drug resistance mechanism. The following table summarizes its core characteristics:
| Property | Description |
|---|---|
| Primary Target | Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4) [1] [2] |
| Key Resistance Overcome | Gatekeeper mutations in FGFR1/FGFR2 (e.g., V561M, V564F) that confer resistance to 1st-gen inhibitors (e.g., NVP-BGJ398, AZD4547) [1] |
| Inhibition Mechanism | Irreversible covalent binding via acrylamide warhead [1] [2] |
| Covalent Binding Site | Cys477 in the P-loop of FGFRs (confirmed in FGFR4 crystal structure) [2] |
| Unique Kinase Binding Mode | "DFG-out" conformation, avoiding steric clash with gatekeeper residue [1] [2] |
| Notable Off-Targets | EGFR, SRC, YES, and AMPKα1 (binds at Cys185) [1] [2] |
| Cellular Effect in HCC | Inhibits FGFR downstream signaling (pMAPK, pAKT); induces autophagy via AMPKα1 binding [2] |
This chemoproteomic workflow identifies both the on-target and off-target profiles of this compound in cells.
Workflow Diagram:
Procedure:
Proliferation and Clonogenic Assay:
Western Blot for Downstream Signaling:
Q1: My this compound treatment in Hep3B cells shows unexpected activation of autophagy. Is this an off-target effect?
Q2: How can I confirm that this compound is covalently binding to FGFRs in my experimental system?
Q3: this compound is ineffective against a specific FGFR2 gatekeeper mutant in our lab. What could be the reason?
This diagram illustrates how this compound inhibits FGFR signaling and its novel interaction with AMPKα1.
Understanding the selectivity of FIIN-2 is crucial for interpreting experimental results, especially unexpected phenotypes or toxicities.
| Target Kinase / Protein | Interaction Type | Reported Potency (IC₅₀/EC₅₀ or Apparent Activity) | Biological / Experimental Impact |
|---|---|---|---|
| FGFR1 | Intended (On-target) | IC₅₀ = 3.1 nM [1] | Primary anti-tumor efficacy [2]. |
| FGFR2 | Intended (On-target) | IC₅₀ = 4.3 nM [1] | Primary anti-tumor efficacy [2]. |
| FGFR3 | Intended (On-target) | IC₅₀ = 27 nM [1] | Primary anti-tumor efficacy [2]. |
| FGFR4 | Intended (On-target) | IC₅₀ = 45 nM [1] | Primary anti-tumor efficacy [2]. |
| SRC | Off-target (Covalent) | IC₅₀ = 330 nM [3] | Inhibits kinase activity; may contribute to side effects like skin issues [3]. |
| YES | Off-target (Covalent) | IC₅₀ = 365 nM [3] | Inhibits kinase activity; biological impact similar to SRC [3]. |
| EGFR | Off-target | IC₅₀ = 204 nM [1] | Moderate inhibition, potentially confounding results in models expressing EGFR [2]. |
| AMPKα1 | Off-target (Covalent) | Novel target identified via chemoproteomics [2] | Induces autophagy by binding and activating AMPKα1 at Cys185 [2]. |
A key application of this compound is overcoming resistance to first-generation FGFR inhibitors. However, its efficacy varies significantly depending on the specific FGFR and mutation.
| FGFR Isoform & Gatekeeper Mutation | This compound Potency (IC₅₀/EC₅₀) | Fold Change (vs. Wild-Type) |
|---|---|---|
| FGFR1 (V561M) | EC₅₀ = 84-224 nM [3] | ~30-fold decrease [3] |
| FGFR2 (V564F) | EC₅₀ = 276 nM [3] | ~95-fold decrease [3] |
| FGFR3 (V555M) | EC₅₀ = 97 nM [3] | ~15-fold decrease [3] |
| FGFR4 (V550L) | EC₅₀ = 255 nM [3] | ~12-fold decrease [3] |
Here is a detailed methodology for identifying the direct binding targets of this compound in a cellular context, using an Activity-Based Protein Profiling (ABPP) approach [2].
Key Procedural Notes:
Q1: My experiment shows unexpected autophagy activation in my liver cancer model. Could this be related to this compound? Yes. A recent multi-omics study identified AMPKα1 as a novel, previously unknown off-target of this compound. This compound covalently binds to Cys185 on AMPKα1, leading to its activation and subsequent induction of autophagy. This effect is independent of its primary FGFR inhibition and should be considered when interpreting such results [2].
Q2: How does this compound's selectivity compare to other clinical-stage covalent FGFR inhibitors like Futibatinib (TAS-120)? this compound and Futibatinib show similar profiles in that both can covalently inhibit certain SRC family kinases (SRC, YES). In contrast, another inhibitor, PRN1371, demonstrates superior selectivity under the same conditions and does not inhibit SRC or YES [3]. The choice of inhibitor should be guided by your specific model system and the need to avoid potential SRC/YES-related confounding effects.
Q3: I am modeling resistance to FGFR inhibitors. Is this compound effective against all common gatekeeper mutations? No, its effectiveness is mutation-dependent. As shown in the table above, this compound retains good potency against FGFR3(V555M) and FGFR4(V550L) (15-fold and 12-fold reduction, respectively), but its activity is more significantly impaired against FGFR1(V561M) and especially FGFR2(V564F) (30-fold and 95-fold reduction) [3] [4]. The specific mutation in your model system should guide your compound selection.
Q4: What is the structural basis for this compound's binding and its ability to overcome some gatekeeper mutations? The co-crystal structure of this compound bound to FGFR4 (PDB ID: 4QQC) reveals that it forms a covalent bond with a conserved cysteine in the P-loop (Cys477 in FGFR4) and unexpectedly adopts a "DFG-out" conformation. This unique binding mode allows it to bypass steric clashes caused by the larger gatekeeper residue (e.g., Methionine), which would typically block first-generation inhibitors [4] [5].
The table below summarizes FIIN-2's known binding affinities and key strategies for its improvement.
| Aspect | Key Findings on this compound | Suggested Improvement Strategies |
|---|---|---|
| Primary Target (On-Target) | Potent pan-FGFR inhibitor (IC50 vs. FGFR1-3: 1.6-7.8 nM; vs. FGFR4: 12-31 nM) [1]. Overcomes FGFR gatekeeper mutations (e.g., FGFR2 V564F, IC50: 276 nM) [2] [1]. | Design analogs to further improve potency against common gatekeeper mutants (V564F/FGFR2, V555M/FGFR3) [1]. |
| Off-Target Engagement | Covalently binds SRC (IC50: 330 nM) & YES (IC50: 365 nM) [1]. Novel off-target: AMPKα1, inducing autophagy [3] [4]. | Use structural insights (e.g., from PRN1371 binding mode) to modify warhead/reactive group, reducing off-target reactivity [1]. |
| Selectivity Challenge | Binds p-loop cysteine in FGFR1-4, SRC, YES, FGR [1]. | Exploit differential conformational states (DFG-in/out) and unique residues near ATP pocket for selective inhibitor design [5]. |
| Tools for Improvement | Activity-Based Probes (ABPs) like FP1 enable target engagement profiling and selectivity studies [6]. | Use ABPs for high-throughput screening of new compound libraries. Employ AI (e.g., ProteinReDiff, Boltz-2) for affinity prediction and protein redesign [7] [8]. |
Here are detailed methodologies for critical experiments cited in the research.
This protocol is used to measure the potency of this compound and its analogs against various kinases [1].
This multi-omics approach identifies both established and novel targets of this compound in live cells [3].
The following diagrams illustrate the experimental workflow for target profiling and a key signaling pathway affected by this compound.
Q1: What are the most common sources of variability in this compound kinase assay results? A1: Key variables include pre-incubation time (critical for covalent inhibitors), ATP concentration (affects IC50 in competitive assays), and the specific gatekeeper mutation present in the kinase, which significantly impacts this compound's potency [1]. Ensure consistent enzyme activity and reaction conditions across replicates.
Q2: Our new this compound analog shows improved FGFR inhibition but high cytotoxicity. What could be the cause? A2: This is a classic sign of increased off-target activity. The analog may be reacting promiscuously with other kinases or cellular proteins. We recommend running a comprehensive chemoproteomic profile using an activity-based probe to identify the unintended targets responsible for the toxicity [3] [6].
Q3: Which computational tools are best for predicting how to improve this compound's binding affinity? A3: The field is advancing rapidly. For structure-based redesign, ProteinReDiff is a new AI tool that requires only protein sequence and ligand SMILES to suggest high-affinity designs [7]. For rapid and accurate binding affinity prediction, Boltz-2 is a foundation model that approaches the accuracy of physics-based FEP methods but is over 1000x faster, making virtual screening practical [8].
What is FIIN-2? this compound is the first irreversible, covalent pan-FGFR inhibitor. It targets a conserved cysteine residue (Cys477) in the P-loop of the FGFR1-4 kinase domains, exhibiting a "DFG-out" binding conformation that helps it overcome resistance from gatekeeper mutations [1] [2].
Key Applications in Research
Here are answers to common questions you might encounter during experiments.
FAQ 1: How can I confirm this compound's covalent binding to FGFR in my cellular model? The most robust method is to use an activity-based protein profiling (ABPP) approach with a chemical probe derived from this compound [1] [2].
FAQ 2: What could cause high off-target activity in my this compound analog? Unexpected off-target activity typically stems from the reactivity of the electrophilic warhead or inherent scaffold promiscuity [4] [1].
FAQ 3: How do I study the downstream functional effects of this compound treatment? An integrative multi-omics approach is highly recommended to build a comprehensive picture [1].
The following table summarizes key experimental designs for profiling and developing this compound-based inhibitors.
| Experiment Goal | Key Reagent / Method | Critical Steps | Primary Readout / Data |
|---|
| Proteome-wide target profiling [1] [2] | this compound probe (FP); Click chemistry (CuAAC); LC-MS/MS | 1. Live-cell treatment with probe 2. Click reaction with biotin-azide 3. Streptavidin enrichment & on-bead digest | List of covalently bound target proteins; quantification of enrichment vs. control | | Validation of novel targets [1] | Competitive ABPP; Mutagenesis (e.g., Cys to Ala) | 1. Pre-incubate cells with this compound before probe 2. Transfert target gene with point mutation | Reduced labeling of wild-type target by probe; loss of labeling for mutant | | Design of dual-warhead inhibitors [3] | Structure-based design; X-ray crystallography | 1. Analyze FGFR4 structure for second cysteine (Cys552) 2. Synthesize inhibitor with two warheads (e.g., CXF-009) | Co-crystal structure confirming dual covalent bonds; mass spectrometry showing mass shift with single-site mutants | | Mapping signaling networks [1] | Multi-omics (phosphoproteomics, transcriptomics) | 1. Treat cells with this compound 2. Perform LC-MS/MS on enriched phosphopeptides and RNA-seq | Lists of differentially phosphorylated sites and differentially expressed genes; integrated pathway analysis |
The following diagrams, created using Graphviz, illustrate the core binding mechanism of this compound and a key experimental workflow.
1. This compound Covalent Binding to FGFR
2. ABPP Workflow for Target Identification
I hope this technical support guide provides a solid foundation for your research on this compound. The field of covalent inhibitor design is advancing rapidly, particularly with strategies like dual-warhead inhibitors and integrative multi-omics validation [1] [3].
FIIN-2 is designed as a covalent pan-FGFR inhibitor. Its off-target activity against SRC family kinases (SFKs) is a documented and specific mechanism, not a general side effect [1] [2].
The following diagram illustrates this covalent binding mechanism.
The inhibitory strength (potency) of this compound varies significantly between its primary FGFR targets and the off-target SRC kinase. The table below summarizes key quantitative data from kinase activity assays, which is crucial for researchers to contextualize their findings [1] [2].
| Kinase Target | IC₅₀ Value (nM) | Relative Potency (vs. FGFR1) | Notes |
|---|---|---|---|
| FGFR1 | 6.4 nM | 1x (Reference) | Primary intended target [1] |
| SRC | 330 nM | ~50x less potent | Direct off-target inhibition [1] [2] |
| YES | 365 nM | ~55x less potent | Another SRC Family Kinase (SFK) [1] |
| HCK | Negligible | - | SFK without the homologous P-loop cysteine [1] |
Here are detailed methodologies for key experiments you can include in your guides to help users validate and troubleshoot SRC inhibition in their systems.
This protocol is used to generate IC₅₀ values and directly quantify the potency of this compound against SRC [1] [2].
This method provides direct physical evidence of the covalent bond formation between this compound and SRC [1] [2].
This approach uses a functional chemical probe derived from this compound to identify all its potential targets in a cellular context, providing a systems-level view of its selectivity [4].
The workflow for this chemoproteomic approach is outlined below.
FAQ: My experiment shows anti-tumor effects, but I am unsure if they are due to on-target FGFR inhibition or off-target SRC inhibition. How can I deconvolve this?
FAQ: Could my results be affected by FGFR gatekeeper mutations?
The key to preserving FIIN-2's activity as a chemical probe lies in a specific structural modification.
| Parameter | Method | Key Finding |
|---|---|---|
| Cell Viability | CCK-8 assay on HCC cells (Hep3B, Huh7) | FP inhibits cell proliferation with similar potency to this compound [2]. |
| Pathway Inhibition | Western Blot | FP inhibits FGFR phosphorylation and its downstream signaling (p-AKT, p-ERK) in a concentration-dependent manner, mirroring this compound [2]. |
| Target Engagement | Competitive ABPP / In-gel Fluorescence | FP successfully labels FGFRs; pre-treatment with this compound reduces this labeling, confirming on-target engagement [2]. |
Here are solutions to specific issues you might encounter while using the this compound probe.
Problem 1: The probe shows poor or no labeling of target proteins.
Problem 2: High background noise in fluorescence visualization or MS data.
Problem 3: The probe exhibits unexpected cytotoxicity or off-target effects.
The following diagram illustrates the key steps for using the this compound probe for target identification and validation, integrating the troubleshooting points above.
This protocol allows for the direct identification of the probe's protein targets, including off-targets, in live cells [2].
Cell Treatment:
Cell Lysis:
Click Chemistry Reaction (CuAAC):
Protein Enrichment and Clean-up:
Downstream Analysis:
The table below summarizes effective concentration ranges of this compound from recent literature for various experimental models.
| Experimental Model / Target | This compound Concentration / IC₅₀ / EC₅₀ | Key Findings / Notes |
|---|---|---|
| Enzyme Inhibition (FGFR1) | IC₅₀ = 3.1 nM [1] | Irreversible inhibition; highest potency among FGFRs [1] |
| Enzyme Inhibition (FGFR2) | IC₅₀ = 4.3 nM [1] | |
| Enzyme Inhibition (FGFR3) | IC₅₀ = 27 nM [1] | |
| Enzyme Inhibition (FGFR4) | IC₅₀ = 45 nM [1] | |
| Cellular Proliferation (Ba/F3 cells, WT FGFR1-4) | EC₅₀ ≈ 1 nM [1] [2] | Single-digit nanomolar range potency [1] |
| Cellular Proliferation (Ba/F3, FGFR2 V564M gatekeeper mutant) | EC₅₀ = 58 nM [1] [2] | Overcomes common resistance mutation [1] |
| Anti-tumor effects (HCC cells - Hep3B, Huh7) | Viability assays used up to 10 µM; pathway inhibition observed at lower nanomolar ranges [3] | Effective concentration depends on assay duration and endpoint [3] |
| Prostate Cancer (VCaP, LNCaP, CWR-R1 cell mono-cultures) | Effective in nanomolar to low micromolar range [4] | Efficacy can be reduced in co-culture with CAFs [4] |
| Gastric Cancer (in vitro models) | Effectively halts malignant development at low micromolar concentrations [5] | Acts by inhibiting BAG2/CHIP axis, not directly via FGFR [5] |
Here are methodologies for key experiments involving this compound.
This protocol is used to determine the anti-proliferative effects of this compound, as referenced in multiple studies [3] [1] [4].
This protocol confirms target engagement and downstream signaling effects [3] [4].
This advanced methodology identifies both on-target and off-target interactions of this compound, as described in a 2025 study [3].
The following diagrams illustrate the molecular mechanisms and experimental workflow for studying this compound, based on the search results.
To troubleshoot this compound stability and activity, it helps to understand its mechanism and a typical experimental workflow. The diagrams below illustrate these concepts.
This diagram shows the primary signaling pathway targeted by this compound and its downstream effects, including the novel autophagy pathway identified in recent research [1] [2]:
Figure 1: this compound Signaling Pathway. This compound covalently inhibits FGFR signaling and directly binds AMPKα1 to induce autophagy [1] [2].
This diagram outlines a standard workflow for treating cells with this compound, highlighting key steps where stability is critical:
Figure 2: this compound Experimental Workflow. Key steps for cell culture treatment [1] [2].
Proper handling of this compound from storage to dilution is critical for maintaining its stability and activity in your experiments.
Stock Solution Preparation
Working Solution & Cell Culture Treatment
Optimal results with this compound depend on cell line selection and treatment conditions. The table below summarizes key parameters from recent studies.
Table 1: this compound Experimental Conditions in Cancer Cell Lines
| Cell Line | Cancer Type | Reported Effective Concentrations | Key Assays & Treatment Duration | Identified Off-Targets / Key Mechanisms |
|---|---|---|---|---|
| Hep3B / Huh7 [1] | Hepatocellular Carcinoma (HCC) | Viable for chemoproteomics (Figure 2C) [1] | Multi-omics profiling (proteomics, phosphoproteomics, transcriptomics) [1] | AMPKα1 (novel target, induces autophagy), FGFR2, FGFR4, EGFR, SRC [1] |
| A549 / A549-DDP [2] | Lung Adenocarcinoma (LUAD) / Cisplatin-Resistant LUAD | ~1-5 µM (based on Fig. 1A, 1C, 1E) [2] | Cell viability, colony formation, migration, apoptosis, autophagy (24-48 hours) [2] | Induces protective autophagy via mTOR inhibition & class III PI3K activation [2] |
Here are solutions to commonly encountered problems when working with this compound.
Unexpectedly low potency or no effect
High background cytotoxicity or non-specific effects
Induction of protective autophagy compromising efficacy
Poor cell attachment or health post-treatment
Cell Viability (CCK-8) Assay [2]
Western Blot Analysis of FGFR Signaling [2]
Autophagy Flux Analysis (LC3-I/II Conversion) [2]
The table below summarizes the fundamental characteristics of FIIN-2 and BLU-554.
| Feature | This compound | BLU-554 |
|---|---|---|
| Primary Target Profile | Pan-FGFR (FGFR1-4) irreversible inhibitor [1] [2] [3] | Selective, covalent FGFR4 inhibitor [4] [5] [6] |
| Key Design Feature | Acrylamide warhead targeting a conserved P-loop cysteine (e.g., Cys477 in FGFR4) [1] [2] [5] | Acrylamide warhead targeting the unique hinge-region cysteine in FGFR4 (Cys552) [5] |
| Main Advantage | Overcomes gatekeeper mutations in FGFRs; broad FGFR inhibition [2] | High selectivity for FGFR4 minimizes off-target toxicity against other FGFRs [5] [6] |
| Noted Off-Targets | EGFR, SRC, and AMPKα1 (identified via chemoproteomics) [1] | Designed for minimal off-target activity against FGFR1-3 [5] |
The differing profiles of this compound and BLU-554 lead to variations in how they are experimentally evaluated and validated.
This compound Selectivity Assessment: A comprehensive, multi-omics approach is often used to map the full target profile of this compound.
BLU-554 Selectivity Validation: BLU-554's selectivity is typically confirmed through more targeted kinase activity and cell viability assays.
Standard in vitro and in vivo protocols are used to evaluate the anti-tumor efficacy of both inhibitors.
In Vitro Protocols:
In Vivo Protocols:
The diagrams below illustrate the distinct binding mechanisms and downstream effects of these inhibitors.
The table below summarizes the key characteristics of FIIN-2 alongside other types of FGFR inhibitors for a direct comparison.
| Feature | This compound (Covalent, Irreversible) | Noncovalent FGFR Inhibitors (e.g., Erdafitinib, Pemigatinib) | Other Covalent FGFR Inhibitors (e.g., TAS-120/Futibatinib, PRN1371) |
|---|---|---|---|
| Binding Mechanism | Forms an irreversible covalent bond with a conserved cysteine (Cys477 in FGFR4) in the P-loop of FGFRs [1] [2]. | Reversibly binds to the ATP-binding pocket without forming a permanent chemical bond [3]. | Forms an irreversible covalent bond with the same P-loop cysteine [2]. |
| Primary Target Profile | Pan-FGFR inhibitor (FGFR1-4) [4]. | Varies; some are pan-FGFR (e.g., Erdafitinib), others are selective for FGFR1-3 (e.g., Pemigatinib, Infigratinib) [5]. | Pan-FGFR inhibitors [2]. |
| Key Advantage | Overcomes gatekeeper mutations; prolonged target inhibition due to irreversible binding [1] [2]. | Established safety profiles; multiple FDA-approved options [3] [5]. | High selectivity (PRN1371); clinical efficacy leading to FDA approval (Futibatinib) [2] [3]. |
| Key Challenge | Off-target effects; can inhibit SRC and YES kinases, potentially contributing to toxicity [2]. | Shorter duration of action and susceptibility to resistance from gatekeeper mutations [3]. | Off-target effects (Futibatinib inhibits SRC); resistance can still develop [2]. |
| IC50 (Enzyme Assay) | <10 nM for FGFR1-3; 12-31 nM for FGFR4 [2]. | Varies by drug; see Table 2 for examples. | Similar high potency against wild-type FGFRs (IC50 <10 nM for FGFR1-3) [2]. |
| Efficacy on FGFR Gatekeeper Mutants | Effective but with reduced potency (e.g., IC50 for FGFR1-V561M is 84-224 nM) [2]. | Generally less effective against gatekeeper mutants [3]. | Varies by mutant and inhibitor; PRN1371 shows weak activity against some FGFR2/3/4 mutants [2]. |
For further context, the table below shows the half-maximal inhibitory concentration (IC50) values of several clinically relevant FGFR inhibitors, illustrating their potency against each FGFR receptor. A lower value indicates higher potency [5].
| FGFR Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Type |
|---|---|---|---|---|---|
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | Noncovalent, Pan-FGFR |
| Pemigatinib | 0.4 | 0.5 | 1.0 | 30.0 | Noncovalent, FGFR1-3 selective |
| Infigratinib | 1.1 | 1.0 | 2.0 | 61.0 | Noncovalent, FGFR1-3 selective |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | Covalent, Irreversible, Pan-FGFR |
The unique properties of covalent inhibitors like this compound are revealed through specific experimental approaches.
Researchers use several key techniques to generate the data discussed above:
The diagram below illustrates the experimental workflow for identifying this compound's direct targets using ABPP.
Experimental Workflow for Target Identification via ABPP
To understand how this compound exerts its effects, it's helpful to see the pathway it inhibits. The diagram below outlines the core FGFR signaling cascade and key downstream pathways.
Core FGFR Signaling Pathway and Downstream Effects
| Inhibitor Name | Primary Molecular Targets | Development Status | Key Indications (Approved or Under Investigation) |
|---|---|---|---|
| Dasatinib [1] [2] | Src, Bcr-Abl, c-Kit, PDGFR | FDA-Approved | Chronic Myelogenous Leukemia (CML), Ph+ Acute Lymphoblastic Leukemia (ALL) [1] |
| Bosutinib [1] [2] | Src, Bcr-Abl | FDA-Approved | Chronic Myelogenous Leukemia (CML) [1] |
| Saracatinib [3] | Src, Abl | Investigational | Under investigation for repurposing in diseases like lung cancer [3] |
| Ponatinib [2] | Src, Bcr-Abl (including T315I mutant) | FDA-Approved | Leukemia (specific types not listed in sources) [2] |
| Tirbanibulin [2] | Src, Microtubule Polymerization | FDA-Approved | Topical treatment of actinic keratosis [2] |
The following diagram illustrates the position of SRC kinase in cellular signaling and a general workflow for evaluating its inhibitors, which can provide context for understanding how FIIN-2 might be compared.
The following table summarizes the primary and secondary protein targets of this compound, along with experimental data on its potency [1] [2] [3]:
| Target / Activity | Type of Interaction | Experimental IC₅₀ / EC₅₀ (nM) | Notes / Assay Type |
|---|---|---|---|
| FGFR1 | Primary Target (Covalent) | 3.1 - 6.4 nM | Kinase Assay [2] [3] [4] |
| FGFR2 | Primary Target (Covalent) | 2.9 - 4.3 nM | Kinase Assay [2] [3] [4] |
| FGFR3 | Primary Target (Covalent) | 6.7 - 27 nM | Kinase Assay [2] [3] [4] |
| FGFR4 | Primary Target (Covalent) | 21 - 45 nM | Kinase Assay [2] [3] [4] |
| AMPKα1 | Off-target (Covalent) | Not Fully Quantified | Identified via Chemoproteomics; binding at Cys185 [1] |
| SRC | Off-target (Covalent) | 330 nM | Kinase Assay [2] [4] |
| YES | Off-target (Covalent) | 365 nM | Kinase Assay [2] [4] |
| EGFR | Off-target | 204 nM | Kinase Assay [1] |
| Anti-proliferation (BaF3 cells) | Cellular Efficacy | 1 nM (across FGFR1-4) | Cell Viability (MTS) Assay [3] |
Chemoproteomics has been pivotal in mapping the full target profile of this compound, moving beyond its designed FGFR targets. The following diagram illustrates the core workflow of this approach [1] [5]:
This methodology involves creating a functional chemical probe, FP, by adding an alkyne "handle" to the this compound molecule. This probe retains the biological activity of the parent compound [1]. After the probe engages with its targets in live cells, a "click chemistry" reaction is used to attach a biotin tag. This allows for the purification of probe-bound proteins, which are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [5].
This compound is one of several covalent pan-FGFR inhibitors. Its selectivity profile differs from clinical-stage inhibitors, as shown in the table below [2] [4]:
| Inhibitor | FGFR1-4 Potency | Binds/Inhibits SRC? | Binds/Inhibits YES? | Key Structural & Selectivity Insight |
|---|---|---|---|---|
| This compound | Potent (IC₅₀: 2-45 nM) | Yes (IC₅₀: 330 nM) | Yes (IC₅₀: 365 nM) | Wider interaction network; forms H-bond with Cys277 in SRC [2] [4]. |
| TAS-120 (Futibatinib) | Potent (IC₅₀: 2-31 nM) | Yes (weak, IC₅₀: 1.7 µM) | Yes (weak, IC₅₀: 1.6 µM) | Binds SRC, but with lower potency [2] [4]. |
| PRN1371 | Potent (IC₅₀: 2-31 nM) | No | No | More selective; structural features prevent stable SRC binding [2] [4]. |
The identification of AMPKα1 binding reveals that this compound can induce autophagy in hepatocellular carcinoma (HCC) cells through a novel, off-target mechanism. This finding could contribute to understanding its full anti-tumor activity [1].
The chemoproteomics approach provides a powerful framework for the development and optimization of covalent kinase inhibitors. By fully understanding both the on-target and off-target profiles, researchers can design next-generation inhibitors with improved specificity and potentially fewer side effects [1] [6] [5].
The following table summarizes the anti-tumor efficacy of this compound as reported in key studies.
| Cancer Type | Cell Line/Model | Key Findings on Efficacy | Proposed Mechanism | Citation |
|---|
| Lung Adenocarcinoma (LUAD) | A549 & A549/DDP (cisplatin-resistant) | • Inhibited proliferation, colony formation, migration. • Induced mitochondria-mediated apoptosis. • Induced protective autophagy; efficacy potentiated by autophagy inhibitors (e.g., CQ, 3-MA). | Irreversible inhibition of FGFR1-4; downstream inhibition of mTOR, activation of autophagy pathway [1]. | [1] | | Various Cancers (Broad Spectrum) | NCI-H1581, H520, Kato III, AN3CA, RT112, A2780, 4T1, SKOV-3 | Showed excellent antiproliferative activity in diverse cancer cell lines, including those with FGFR gatekeeper mutations (e.g., FGFR1 V561M) and FGFR4-dependent lines [2]. | Pan-FGFR inhibition; covalent binding overcomes resistance from gatekeeper mutations [2]. | [2] | | Prostate Cancer (PCa) | LNCaP, VCaP, CWR-R1 | More effective in cancer cell mono-cultures than in co-cultures with Cancer-Associated Fibroblasts (CAFs), which exerted a protective effect [3]. | Inhibition of FGFR signaling pathway [3]. | [3] |
To help you interpret the data and potentially design your own experiments, here are the detailed methodologies from the key studies.
This study investigated this compound's effects on LUAD cell lines, including the cisplatin-resistant A549/DDP variant.
This research tested this compound across a panel of cancer cell lines.
This compound is a second-generation, irreversible, pan-FGFR inhibitor. It covalently binds to a cysteine residue (Cys491 in FGFR2) in the ATP-binding pocket of FGFR1-4, leading to sustained pathway inhibition [1] [2].
The diagram below illustrates the signaling pathway of this compound, highlighting its direct target and downstream effects, including the crucial finding of protective autophagy induction.
FIIN-2 is characterized as a first-generation, irreversible covalent pan-FGFR inhibitor. Its primary mechanism involves forming a covalent bond with a cysteine residue in the FGFR kinase domain, which helps it overcome resistance from gatekeeper mutations [1].
The table below summarizes the key protein targets of this compound identified in HCC models:
| Target Protein | Type of Interaction | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| FGFR1-4 (esp. FGFR4) | Primary, Covalent (Cys477 on FGFR4) | Inhibits kinase activity; suppresses downstream MAPK & AKT signaling [1]. | Chemical proteomics, Western Blot [1]. |
| AMPKα1 | Novel Off-target, Covalent (Cys185) | Activates kinase activity; induces autophagy [1] [2]. | Chemical proteomics, Kinase activity assays, Mutagenesis (C185A) [1] [2]. |
| EGFR, SRC | Known Off-target | Likely inhibits kinase activity [1]. | Chemical proteomics [1]. |
The data on this compound's activity comes primarily from in vitro studies in HCC cell lines:
FGFR2 is a validated and clinically significant target in gastric cancer, but the evidence does not indicate that this compound has been specifically tested against gastric cancer models.
This context highlights that while gastric cancer, particularly the FGFR2-amplified subtype, is a rational setting for pan-FGFR inhibitors, the specific activity profile of this compound—with its primary research focus on HCC and its unique off-target effect on AMPKα1—may not align optimally with the primary driver in gastric cancer (FGFR2 amplification).
The following methodologies were central to characterizing this compound in HCC:
Chemical Proteomic Profiling (Target Identification)
Integrative Multi-Omics Workflow The comprehensive mechanism of action was mapped using an integrative approach, which can be visualized in the following workflow:
This multi-omics workflow, adapted from the research, was key to revealing this compound's full spectrum of activity, including the novel AMPKα1 target and its functional consequences in HCC cells [1] [2].
FIIN-2 is a covalent, irreversible inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) family. Its core mechanism involves forming a permanent covalent bond with a specific cysteine residue located in the P-loop of the FGFR kinase domain [1] [2] [3]. This binding is characterized by a "DFG-out" conformation, which helps it overcome resistance from so-called "gatekeeper" mutations [1] [2].
However, comprehensive chemoproteomic profiling has revealed that while this compound is potent against FGFRs, it also has several important off-targets. The table below summarizes its primary known targets [1] [3] [4].
| Target Kinase | Binding Type | Reported IC50/EC50 (nM) | Key Findings |
|---|---|---|---|
| FGFR1 | Covalent (pan-FGFR) | IC50: 3.09 nM [4] | Primary on-target activity |
| FGFR2 | Covalent (pan-FGFR) | IC50: 4.3 nM [4] | Primary on-target activity |
| FGFR3 | Covalent (pan-FGFR) | IC50: 27 nM [4] | Primary on-target activity |
| FGFR4 | Covalent (pan-FGFR) | IC50: 45.3 nM [4] | Binds at Cys477 [1] |
| AMPKα1 | Covalent (off-target) | N/A | Novel target; binds at Cys185, inducing autophagy [1] |
| SRC | Covalent (off-target) | IC50: 330 nM [3] | Binds at p-loop Cys277 [3] |
| YES | Covalent (off-target) | IC50: 365 nM [3] | Binds at p-loop cysteine [3] |
| EGFR | Non-covalent/Covalent (context-dependent) | N/A | Reported as moderately potent in some studies [1] [2] |
This compound, TAS-120 (futibatinib), and PRN1371 are all potent, irreversible pan-FGFR inhibitors that target the P-loop cysteine. The table below compares their profiles regarding potency against gatekeeper mutations and selectivity, which are critical factors in resistance and toxicity [3].
| Inhibitor | Potency on FGFR Gatekeeper Mutants | Inhibition of SRC/YES (Selectivity Concern) |
|---|
| This compound | • FGFR1(V561M): ~30-fold potency drop (IC50: 224 nM) • FGFR2(V564F): ~95-fold drop (IC50: 276 nM) • FGFR3(V555M): ~15-fold drop (IC50: 97 nM) • FGFR4(V550L): ~12-fold drop (IC50: 255 nM) | Yes. Covalently binds and inhibits SRC (IC50: 330 nM) and YES (IC50: 365 nM) [3]. | | TAS-120 (Futibatinib) | • FGFR1(V561M): ~30-fold drop (IC50: 84 nM) • FGFR2(V564F): ~20-fold drop (IC50: 52 nM) • FGFR3(V555M): ~50-fold drop (IC50: 383 nM) • FGFR4(V550L): ~7-fold drop (IC50: 90 nM) | Yes, but weaker. Inhibits SRC (IC50: 1673 nM) and YES (IC50: 1626 nM) [3]. | | PRN1371 | • FGFR1(V561M): ~30-fold drop (IC50: 97 nM) • FGFR2(V564F): Weak inhibition • FGFR3(V555M): ~320-fold drop (IC50: 583 nM) • FGFR4(V550L): Little effect | No. Shows negligible potency against SRC and YES, making it more selective [3]. |
The following are established methodologies used to characterize irreversible inhibitors like this compound.
1. Activity-Based Protein Profiling (ABPP): This chemoproteomic workflow is a key technique for identifying direct cellular targets.
2. Assessment of Irreversible Binding (Cellular Washout Assay): This protocol validates the sustained effect of covalent engagement.
3. Direct Visualization of Binding (X-ray Crystallography): To unambiguously confirm the binding mode and covalent bond formation.
The binding of this compound to its targets sets off a cascade of molecular events. The diagram below illustrates the key signaling pathways affected.
As the diagram shows, this compound's primary action is inhibiting the canonical FGFR signaling pathway, leading to suppressed proliferation and survival [1] [6]. A significant finding is its direct covalent binding and activation of AMPKα1, which induces autophagy—a process that can modulate the drug's overall cytotoxic effect [1]. This dual on- and off-target activity creates a complex network of downstream consequences that researchers must consider.
The following table summarizes the key finding from the identified research:
| Aspect | Finding for FIIN-2 |
|---|---|
| Primary Target | Fibroblast growth factor receptor (FGFR) [1] |
| Identified Off-Target | AMP-activated protein kinase α1 (AMPKα1) [1] |
| Binding Site | Cysteine 185 (Cys185) on AMPKα1 [1] |
| Binding Nature | Direct, covalent binding [1] |
| Functional Consequence | Activation of AMPKα1, induction of autophagy in hepatocellular carcinoma (HCC) cells [1] |
| Experimental Evidence | Integrative multi-omics approach (chemoproteomic, phosphoproteomic, transcriptomic, and proteomic analyses) [1] |
The discovery of this compound's binding to AMPKα1 was part of a broader investigation to map its selectivity and molecular mechanisms.
The diagram below illustrates the signaling pathway triggered by this compound's binding to AMPKα1, as revealed by the study.
FIIN-2 was recently identified as an inhibitor of the BAG2 protein complex. The molecular mechanism by which it exerts this effect is detailed in the diagram below.
This mechanism was demonstrated in gastric cancer (GC) research, where this compound was found to effectively halt the malignant development of GC triggered by reduced apoptosis by blocking the BAG2-CHIP binding [1] [2]. This represents a novel, off-target mechanism distinct from its primary function.
This compound is a covalent kinase inhibitor, meaning it irreversibly binds to its target proteins. The following table summarizes its known primary and off-target interactions, which are crucial for understanding its specificity.
| Target | Type of Interaction | Reported Affinity/Effect | Biological Consequence |
|---|---|---|---|
| FGFR1-4 [3] [4] | Primary Target (Covalent) | Strong inhibitor; designed to overcome gatekeeper mutations [4]. | Inhibits proliferation, colony formation, and migration; induces apoptosis [3]. |
| BAG2 Complex [1] [2] | Off-Target (Inhibition) | Disrupts BAG2-CHIP interaction [1] [2]. | Promotes apoptosis in gastric cancer cells [1] [2]. |
| AMPKα1 [4] | Off-Target (Covalent) | Binds to Cys185; novel target identified in HCC [4]. | Induces autophagy; may influence anti-tumor activity [4]. |
| EGFR, SRC, YES [4] | Off-Target (Covalent) | Moderate potency; identified via chemoproteomic profiling [4]. | Contributes to overall signaling modulation and potential side effects [4]. |
A recent 2025 study that used an integrative multi-omics approach (chemoproteomic, phosphoproteomic, transcriptomic, and proteomic analyses) in hepatocellular carcinoma (HCC) cells identified 422 proteins as potential targets of this compound, highlighting a complex selectivity profile beyond its intended FGFR inhibition [4].
For researchers looking to validate or build upon these findings, here are the methodologies from the key studies.
| Study Focus | Cell Lines Used | Key Experimental Methods | Critical Findings |
|---|
| BAG2 Inhibition in GC [1] [2] | Human GC cell lines (NCI-N87, HGC-27, etc.) and HEK-293T. | - Co-immunoprecipitation (Co-IP) [1].